Fesoterodine L-mandelate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMCIEARGQDQNL-SXTNJFIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Fesoterodine L-Mandelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fesoterodine L-mandelate is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency, as well as for pediatric neurogenic detrusor overactivity.[1][2][3] A key feature of fesoterodine is its nature as a prodrug; it is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4][5][6] This active metabolite is responsible for the antimuscarinic activity of the drug.[4][7] The therapeutic effects of fesoterodine are achieved through the antagonism of muscarinic receptors, particularly the M2 and M3 subtypes, which play a crucial role in urinary bladder smooth muscle contractions.[8] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic activation, receptor binding profile, signaling pathways, and the experimental methodologies used to elucidate these properties.
Metabolic Activation of Fesoterodine
Fesoterodine is not pharmacologically active itself. Following oral administration, it undergoes rapid and extensive hydrolysis by ubiquitous, non-specific esterases in the plasma to form its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4][5][6] This conversion is so efficient that fesoterodine is not detectable in the plasma.[4][6] 5-HMT is the same active metabolite as that of tolterodine, another antimuscarinic agent.[6] However, the metabolic pathways leading to 5-HMT differ between the two drugs, with fesoterodine's activation being independent of the cytochrome P450 (CYP) system, specifically CYP2D6, which is involved in the metabolism of tolterodine.[6]
The active metabolite, 5-HMT, is further metabolized in the liver by CYP2D6 and CYP3A4 into inactive metabolites, which are then primarily excreted in the urine.[4]
Muscarinic Receptor Binding and Selectivity
The therapeutic effect of fesoterodine is mediated by the competitive antagonism of its active metabolite, 5-HMT, at muscarinic acetylcholine receptors (mAChRs).[9][10] Both fesoterodine and 5-HMT bind to all five muscarinic receptor subtypes (M1-M5) in a competitive and reversible manner.[11][12] However, 5-HMT exhibits significantly greater potency than the parent compound.[12]
Receptor Binding Affinities
Radioligand binding assays have been employed to determine the binding affinities of fesoterodine and 5-HMT for the different muscarinic receptor subtypes. These studies typically involve the use of membrane preparations from cells (e.g., Chinese hamster ovary cells) expressing human recombinant muscarinic receptors.[12] The affinity is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |
| 5-HMT | - | - | - | - | - |
Data for 5-HMT pKi values across all subtypes were not explicitly found in the provided search results, though it is noted to be more potent than fesoterodine.[12]
Bladder Selectivity
An important aspect of the pharmacological profile of fesoterodine and 5-HMT is their selectivity for muscarinic receptors in the bladder (detrusor muscle and mucosa) over those in other tissues, such as the parotid gland.[11][13] This selectivity is thought to contribute to a favorable efficacy-to-tolerability ratio, potentially reducing side effects like dry mouth. Studies have shown that both fesoterodine and 5-HMT have a significantly greater affinity for muscarinic receptors in the human bladder compared to the parotid gland.[11]
| Compound | Bladder Detrusor Ki (nM) | Bladder Mucosa Ki (nM) | Parotid Gland Ki (nM) | Detrusor/Parotid Selectivity Ratio | Mucosa/Parotid Selectivity Ratio |
| Fesoterodine | - | - | - | 20.5 | 7.3 |
| 5-HMT | - | - | - | - | - |
| Tolterodine | - | - | - | - | - |
Specific Ki values were not consistently available in the search results to populate the entire table, but the selectivity ratios for fesoterodine were highlighted.[13]
Signaling Pathway of Muscarinic Receptor Antagonism in the Bladder
In the urinary bladder, detrusor muscle contraction is primarily mediated by the M3 muscarinic receptor subtype, although M2 receptors are more abundant. Acetylcholine released from parasympathetic nerves binds to these receptors, initiating a signaling cascade that leads to smooth muscle contraction.
By competitively antagonizing these receptors, 5-HMT inhibits the binding of acetylcholine, thereby preventing the downstream signaling events that lead to detrusor muscle contraction.[1][7] This results in relaxation of the bladder smooth muscle, an increase in bladder capacity, and a decrease in the urgency and frequency of urination.[9][10]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of fesoterodine and its metabolites for human muscarinic receptor subtypes.
Methodology:
-
Tissue/Cell Preparation: Homogenates of human bladder mucosa, detrusor muscle, and parotid gland, or membrane preparations of Chinese hamster ovary (CHO) cells expressing recombinant human M1-M5 receptors are used.[11][12]
-
Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS) is a commonly used radioligand.[11][13]
-
Assay: The tissue or cell membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug (fesoterodine or 5-HMT).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays in Bladder Strips
Objective: To assess the functional antagonist activity of fesoterodine and 5-HMT on bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolated strips of rat or human bladder detrusor muscle are mounted in organ baths.
-
Contraction Induction: Muscle contractions are induced by a cholinergic agonist (e.g., carbachol) or by electrical field stimulation (EFS).[12]
-
Drug Application: Concentration-response curves to the contractile agent are generated in the absence and presence of increasing concentrations of fesoterodine or 5-HMT.
-
Data Analysis: The antagonistic effect is determined by the rightward shift of the concentration-response curve. The potency of the antagonist is often expressed as a pA2 value.
Clinical Efficacy and Safety
Numerous randomized, double-blind, placebo-controlled clinical trials have demonstrated the efficacy and safety of fesoterodine for the treatment of OAB.[14][15]
Key Efficacy Endpoints
The primary endpoints in these trials typically include changes from baseline in:
-
Number of micturitions per 24 hours[16]
-
Number of urgency urinary incontinence episodes per 24 hours[16]
-
Volume voided per micturition[16]
Fesoterodine, at doses of 4 mg and 8 mg once daily, has shown statistically significant improvements in these endpoints compared to placebo.[5][15] Furthermore, the 8 mg dose has demonstrated superior efficacy compared to the 4 mg dose.[5][17]
| Endpoint | Placebo | Fesoterodine 4 mg | Fesoterodine 8 mg | Tolterodine ER 4 mg |
| Change in Micturitions/24h | -1.0 | -1.8 | -1.9 | -1.9 |
| Change in UUI Episodes/24h | -1.1 | -1.9 | -2.3 | -1.7 |
| Change in Volume Voided (mL) | +9.4 | +25.5 | +32.1 | +26.6 |
Data compiled from a subanalysis of two Phase III trials.[16]
Safety and Tolerability
The most common adverse events associated with fesoterodine are consistent with its antimuscarinic mechanism of action and include dry mouth and constipation.[14][18] The incidence of these side effects is generally dose-dependent.[17]
Conclusion
This compound is an effective treatment for overactive bladder that functions as a prodrug, being rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite is a potent, non-selective competitive antagonist of all five muscarinic receptor subtypes. Its therapeutic effect is primarily due to the blockade of M2 and M3 receptors in the bladder detrusor muscle, leading to muscle relaxation and an increase in bladder capacity. Fesoterodine and its active metabolite exhibit a degree of selectivity for bladder muscarinic receptors over those in the parotid gland, which may contribute to its clinical profile. The dose-dependent efficacy of fesoterodine has been well-established in clinical trials, providing a flexible treatment option for patients with OAB.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fesoterodine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. Fesoterodine (Toviaz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome [pubmed.ncbi.nlm.nih.gov]
- 6. smw.ch [smw.ch]
- 7. Fesoterodine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Fesoterodine: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ics.org [ics.org]
- 14. Fesoterodine in randomised clinical trials: an updated systematic clinical review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fesoterodine: a new agent for treating overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fesoterodine Eases Overactive Bladder Symptoms | MDedge [mdedge.com]
- 17. Superiority of fesoterodine 8 mg vs 4 mg in reducing urgency urinary incontinence episodes in patients with overactive bladder: results of the randomised, double-blind, placebo-controlled EIGHT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openaccessjournals.com [openaccessjournals.com]
Fesoterodine L-mandelate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Fesoterodine L-mandelate, a potent muscarinic receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Fesoterodine is a competitive and specific muscarinic receptor antagonist used for the treatment of overactive bladder.[1] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite is a potent antimuscarinic agent.[2] Fesoterodine is typically administered as a salt, with the L-mandelate salt being one of the forms used in pharmaceutical development. This guide details the chemical synthesis and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, followed by esterification and salt formation. A general synthetic scheme is presented below, followed by a detailed experimental protocol.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established synthetic routes.[3][4][5]
Step 1: Resolution of (±)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
A common method for obtaining the key R-enantiomer intermediate involves the resolution of the racemic mixture using a chiral acid, such as L-(-)-malic acid.[5]
Step 2: Synthesis of Fesoterodine base
To a solution of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and a base (e.g., triethylamine) in a suitable solvent like dichloromethane, isobutyryl chloride is added dropwise at a controlled temperature.[4] The reaction mixture is stirred until completion, followed by aqueous workup and extraction to yield the Fesoterodine free base.
Step 3: Preparation of this compound
The crude Fesoterodine base is dissolved in a suitable solvent (e.g., a mixture of methyl ethyl ketone and cyclohexane).[4] A solution of L-(+)-mandelic acid in the same solvent system is then added. The this compound salt precipitates upon stirring and cooling, and is then collected by filtration, washed, and dried.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are typically employed.
Analytical Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure. 1H and 13C NMR are used to identify the chemical environment of each atom. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule by observing their characteristic absorption bands. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and to quantify any impurities.[6] |
Characterization Data
Table 1: Physicochemical Properties of Fesoterodine
| Property | Value |
| Molecular Formula | C26H37NO3 |
| Molecular Weight | 411.58 g/mol |
Table 2: Mass Spectrometry Data for Fesoterodine
| Ionization Mode | Observed m/z | Interpretation |
| ESI+ | 412.2 | [M+H]+ |
This data confirms the molecular weight of the Fesoterodine free base.[7][8]
Table 3: Noteworthy IR Absorption Bands for Fesoterodine Fumarate
| Wavenumber (cm-1) | Functional Group |
| ~3400 | O-H (hydroxyl) |
| ~2970 | C-H (aliphatic) |
| ~1750 | C=O (ester) |
| ~1610 | C=C (aromatic) |
| ~1150 | C-O (ester) |
This data is for Fesoterodine fumarate and is provided for reference.
Table 4: Representative 1H and 13C NMR Chemical Shifts for Fesoterodine Moiety (in CDCl3)
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aromatic CH | 7.1-7.4 | 126-149 |
| CH-N | ~4.1 | ~58 |
| CH2-OH | ~4.6 | ~65 |
| CH(CH3)2 (ester) | ~2.8 | ~34 |
| CH(CH3)2 (isopropyl) | ~3.0 | ~48 |
| CH3 (ester) | ~1.3 | ~19 |
| CH3 (isopropyl) | ~1.0 | ~20 |
This is a generalized representation. Actual chemical shifts may vary. For this compound, additional peaks corresponding to the mandelate counter-ion would be observed.
Mechanism of Action and Experimental Workflow
Signaling Pathway
Fesoterodine, through its active metabolite, acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype, which are abundant on the detrusor muscle of the bladder. By blocking the binding of acetylcholine, it prevents the downstream signaling cascade that leads to muscle contraction, thereby relaxing the bladder.
Caption: Fesoterodine's mechanism of action at the M3 receptor.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the analytical characterization of a newly synthesized batch of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic protocols and analytical workflows offer a practical framework for researchers in the field. While specific experimental characterization data for the L-mandelate salt is not widely published, the information available for related salts and the Fesoterodine molecule itself provides a strong basis for its identification and quality assessment. Further research and publication of detailed analytical data for this compound would be a valuable contribution to the scientific community.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jocpr.com [jocpr.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacology of Fesoterodine L-Mandelate: A Technical Guide to its Mechanism and Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine L-mandelate (Toviaz®) is a potent and competitive antimuscarinic agent indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency. As a prodrug, fesoterodine itself is pharmacologically inactive. Following oral administration, it undergoes rapid and extensive hydrolysis by ubiquitous, nonspecific plasma esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT). This active metabolite is responsible for the entirety of the drug's therapeutic effect. 5-HMT is a potent, non-selective competitive antagonist of muscarinic receptors, exhibiting high affinity for all five subtypes (M1-M5). Its primary therapeutic action is mediated through the blockade of M3 muscarinic receptors on the detrusor muscle of the urinary bladder, which inhibits involuntary bladder contractions and reduces the symptoms of OAB. This technical guide provides an in-depth review of the pharmacology of fesoterodine and 5-HMT, including its mechanism of action, receptor binding profile, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Mechanism of Action
Fesoterodine's therapeutic effect is entirely attributable to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1]
Prodrug Activation
Fesoterodine is a prodrug designed for enhanced oral bioavailability. After absorption, it is rapidly and extensively converted to 5-HMT by nonspecific esterases in the plasma and tissues.[1][2] This conversion is so efficient that the parent compound, fesoterodine, is not detectable in plasma.[3] This metabolic activation is independent of the cytochrome P450 (CYP) enzyme system, leading to more consistent plasma concentrations of the active metabolite among patients compared to drugs metabolized by polymorphic CYP enzymes.[2]
Muscarinic Receptor Antagonism
Urinary bladder contraction is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh), which stimulates muscarinic receptors on the detrusor smooth muscle.[4][5] While both M2 and M3 receptor subtypes are present in the bladder, with M2 being more numerous, the M3 subtype is the principal mediator of normal detrusor contraction.[5][6][7]
5-HMT acts as a competitive antagonist at these muscarinic receptors.[3][4][6] By binding to M3 receptors on the detrusor muscle, 5-HMT blocks the action of acetylcholine, leading to the inhibition of involuntary bladder contractions, an increase in bladder capacity, and a reduction in urinary urgency.[3][4][5]
Intracellular Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that signals through the Gq protein pathway.[8][9] Antagonism of this pathway by 5-HMT is the core molecular mechanism for its therapeutic effect in OAB.
-
Acetylcholine Binding: Under normal physiological conditions, ACh binds to the M3 receptor.
-
Gq Protein Activation: This binding activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[7][8]
-
Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and ultimately results in the contraction of the detrusor smooth muscle.
5-HMT competitively binds to the M3 receptor, preventing ACh from initiating this signaling cascade, thereby relaxing the detrusor muscle.
Pharmacodynamics
Receptor Binding Affinity
5-HMT is a non-selective muscarinic receptor antagonist, meaning it binds with high and relatively equal affinity to all five human muscarinic receptor subtypes (M1-M5).[1] This lack of subtype selectivity is a characteristic shared with its parent compound, tolterodine. The binding affinities (Ki) from radioligand binding studies using membrane preparations of Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptors are summarized below.
Table 1: Muscarinic Receptor Binding Affinity (Ki) of 5-HMT
| Receptor Subtype | Ki (nmol/L) |
|---|---|
| M1 | 9.5 |
| M2 | 9.2 |
| M3 | 8.9 |
| M4 | 8.7 |
| M5 | 9.2 |
Data sourced from Ney et al. as cited in a 2025 review.
Functional Activity
In functional assays, 5-HMT demonstrates potent antagonism of bladder smooth muscle contraction. Studies using isolated guinea pig bladder strips show that 5-HMT effectively inhibits carbachol-induced contractions in a competitive manner.
Table 2: Functional Antagonist Potency of 5-HMT
| Preparation | Agonist | Parameter | Value |
|---|---|---|---|
| Isolated Guinea Pig Bladder | Carbachol | IC₅₀ | 5.7 nM |
Data sourced from a 2002 pharmacology study.
Urodynamic studies in patients with involuntary detrusor contractions have confirmed that administration of fesoterodine results in a dose-dependent increase in the volume at first detrusor contraction and an increase in overall bladder capacity, consistent with its antimuscarinic effect on the bladder.[3]
Pharmacokinetics
The clinical pharmacology of fesoterodine is defined by the pharmacokinetic profile of its active metabolite, 5-HMT.
Absorption and Metabolism
-
Absorption & Conversion: After oral administration, fesoterodine is well absorbed. It is so rapidly hydrolyzed to 5-HMT by nonspecific esterases that fesoterodine itself is not found in the plasma.[3]
-
Bioavailability: The absolute bioavailability of the active metabolite, 5-HMT, is 52%.[3][10]
-
Metabolism of 5-HMT: The active metabolite is further metabolized in the liver to inactive carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites. This occurs via two primary pathways involving CYP2D6 and CYP3A4.[3]
-
Genetic Polymorphism: Approximately 7% of Caucasians are poor metabolizers (PMs) for CYP2D6. In these individuals, Cmax and AUC of 5-HMT are increased approximately 2-fold compared to extensive metabolizers (EMs).[2]
Distribution, Elimination, and Key Parameters
-
Distribution: Plasma protein binding of 5-HMT is low, at approximately 50%, primarily to albumin and alpha-1-acid glycoprotein. The volume of distribution is 169 L.[3]
-
Elimination: Excretion is primarily renal (70%) and fecal (7%).[10]
-
Dose Proportionality: Plasma concentrations of 5-HMT are proportional to the administered dose of fesoterodine (from 4 mg to 28 mg).[2][3]
Table 3: Key Pharmacokinetic Parameters of 5-HMT (Active Metabolite)
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 52% | Following oral administration of fesoterodine.[3][10] |
| Tₘₐₓ (Time to Peak Plasma Conc.) | ~5 hours | [3] |
| T₁/₂ (Elimination Half-life) | ~7-8 hours | Supports once-daily dosing.[6] |
| Plasma Protein Binding | ~50% | [3][10] |
| Volume of Distribution (Vd) | 169 L | [3] |
| Primary Metabolism | CYP2D6 and CYP3A4 | [3] |
| Primary Excretion Route | Renal (70%) |[10] |
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinity (Ki) of 5-HMT for muscarinic receptor subtypes.
-
Objective: To determine the inhibitory constant (Ki) of 5-HMT at cloned human M1-M5 muscarinic receptors.
-
Materials:
-
Membrane preparations from CHO cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test compound: 5-hydroxymethyl tolterodine (5-HMT).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
-
Procedure:
-
Preparation: Dilute receptor membranes in assay buffer to a final protein concentration that provides adequate signal (e.g., 10-20 µ g/well ). Prepare serial dilutions of 5-HMT.
-
Incubation: In a 96-well plate, combine the receptor membrane suspension, a fixed concentration of [³H]NMS (typically near its Kd value), and varying concentrations of 5-HMT. For total binding, add vehicle instead of 5-HMT. For non-specific binding, add a saturating concentration of atropine.
-
Equilibration: Incubate the plates at room temperature for a sufficient period to reach equilibrium (e.g., 2 hours) with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.
-
Plot the percentage of specific binding against the log concentration of 5-HMT.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of 5-HMT that inhibits 50% of specific [³H]NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Bladder Strip Contractility Assay
This protocol describes the methodology to assess the functional antagonist activity of 5-HMT on smooth muscle tissue.
-
Objective: To determine the potency of 5-HMT in inhibiting agonist-induced contractions of urinary bladder smooth muscle.
-
Materials:
-
Animal model (e.g., guinea pig, rat, or porcine).
-
Krebs-bicarbonate solution, aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist: Carbachol.
-
Test compound: 5-HMT.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
-
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and excise the urinary bladder. Place the bladder in cold Krebs solution. Remove the urothelium and cut the detrusor muscle into longitudinal strips (e.g., 2 mm x 8 mm).
-
Mounting: Mount the muscle strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously aerated. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Control Curve: Generate a cumulative concentration-response curve for the agonist carbachol to establish a baseline contractile response.
-
Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the strips with a fixed concentration of 5-HMT (or vehicle for control tissues) for a set period (e.g., 30 minutes).
-
Test Curve: In the continued presence of 5-HMT, repeat the cumulative concentration-response curve for carbachol.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of 5-HMT on different tissue strips.
-
-
Data Analysis:
-
Measure the contractile force generated in response to each concentration of carbachol.
-
Plot the contractile response (as a percentage of the maximum control response) against the log concentration of carbachol for both control and 5-HMT-treated tissues.
-
The presence of a competitive antagonist like 5-HMT will cause a rightward parallel shift in the concentration-response curve.
-
Determine the EC₅₀ of carbachol in the absence and presence of each concentration of 5-HMT.
-
Calculate the antagonist's potency, often expressed as a pA₂ value from a Schild plot, or determine the IC₅₀ value for inhibition of a fixed agonist concentration.
-
Conclusion
This compound is an effective therapeutic agent for overactive bladder that operates through a well-defined pharmacological pathway. Its design as a prodrug ensures rapid and consistent conversion to the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), independent of CYP450 activation pathways. 5-HMT is a potent, non-selective competitive antagonist of all five muscarinic receptor subtypes. Its therapeutic efficacy is derived from the blockade of the M3 receptor-mediated Gq/PLC/IP₃ signaling cascade in the detrusor smooth muscle, leading to bladder relaxation and symptomatic relief for patients with OAB. The predictable pharmacokinetics and potent pharmacodynamics of its active metabolite make fesoterodine a cornerstone in the management of overactive bladder.
References
- 1. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Muscarinic receptors--characterization, coupling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. Pharmacological characterization of muscarinic receptors in dog isolated ciliary and urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of muscarinic receptor subtypes in rabbit isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Fesoterodine L-mandelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine L-mandelate is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB). It functions as a prodrug, rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its pharmacological effects.[1][2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its pharmacokinetics, pharmacodynamics, and toxicology. Detailed experimental protocols for key studies are provided, and quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized to facilitate understanding.
Pharmacodynamics
Fesoterodine itself is a weak muscarinic receptor antagonist. Its therapeutic activity is derived from its active metabolite, 5-HMT.[4]
Mechanism of Action
5-HMT is a potent and competitive antagonist of muscarinic receptors.[5] Muscarinic receptors, particularly the M2 and M3 subtypes, are involved in the contraction of the detrusor muscle of the bladder.[2] By blocking these receptors, 5-HMT inhibits acetylcholine-induced bladder contractions, leading to a decrease in detrusor pressure and an increase in bladder capacity.[3][5][6][7]
Receptor Binding Affinity
Studies have demonstrated the high affinity of 5-HMT for muscarinic receptors in the bladder. Both fesoterodine and 5-HMT exhibit greater affinity for muscarinic receptors in the human bladder mucosa and detrusor muscle compared to the parotid gland, suggesting a degree of bladder selectivity.[8]
Table 1: Muscarinic Receptor Binding Affinity of 5-Hydroxymethyl Tolterodine (5-HMT)
| Species | Tissue | Receptor Subtype(s) | Ligand | Parameter | Value | Reference |
| Guinea Pig | Bladder | Muscarinic | Carbachol (agonist) | IC50 | 5.7 nM | [9] |
| Rat | Bladder Urothelium and Detrusor Muscle | Muscarinic | [N-methyl-3H]scopolamine | High Affinity | Not Quantified | [2][10] |
| Human | Bladder Mucosa and Detrusor Muscle | Muscarinic | [N-methyl-3H]scopolamine | High Affinity | Not Quantified | [8] |
In Vivo Efficacy
Preclinical studies in animal models of OAB have demonstrated the efficacy of fesoterodine in improving bladder function.
Table 2: In Vivo Efficacy of Fesoterodine in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
| Conscious Rats | Intravenous or Oral | Dose-dependent decrease of micturition pressure with no significant change in bladder volume capacity. | [11] |
| Conscious Rats with Acetic Acid-Induced Bladder Irritation | Oral | Reduced micturition pressure with no effect on bladder volume capacity. | [11] |
Pharmacokinetics
Following oral administration, fesoterodine is rapidly and extensively metabolized to 5-HMT.[1]
Absorption and Metabolism
Fesoterodine is not detectable in plasma after oral administration due to its rapid conversion to 5-HMT by non-specific esterases.[4] The formation of 5-HMT from fesoterodine is independent of the cytochrome P450 (CYP) enzyme system, in contrast to tolterodine, which is metabolized by CYP2D6 to form 5-HMT.[12]
References
- 1. smw.ch [smw.ch]
- 2. ICS 2013 Abstract #540 An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle [ics.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ics.org [ics.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Fesoterodine L-Mandelate: A Technical Guide to its Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fesoterodine, a competitive muscarinic receptor antagonist, is a mainstay in the management of overactive bladder (OAB). Its therapeutic efficacy stems from its ability to inhibit the action of acetylcholine on muscarinic receptors within the urinary bladder. Fesoterodine itself is a prodrug, rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). It is 5-HMT that is primarily responsible for the antimuscarinic effects of the drug.[1] This technical guide provides an in-depth analysis of the binding affinity of fesoterodine and its active metabolite, 5-HMT, for the five human muscarinic receptor subtypes (M1-M5).
Binding Affinity Profile
The interaction of a ligand with its receptor is quantified by its binding affinity, commonly expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value signifies a higher binding affinity. Fesoterodine and its active metabolite, 5-HMT, are non-selective muscarinic antagonists, demonstrating affinity for all five receptor subtypes.[2][3]
Quantitative Binding Data
The following tables summarize the binding affinities of fesoterodine L-mandelate and 5-hydroxymethyl tolterodine (5-HMT) for the human M1-M5 muscarinic receptors, as determined by in vitro radioligand binding assays.
Table 1: Binding Affinity (pKi) of this compound for M1-M5 Muscarinic Receptors
| Receptor Subtype | pKi |
| M1 | 8.0 |
| M2 | 7.7 |
| M3 | 7.4 |
| M4 | 7.3 |
| M5 | 7.5 |
Source: Data compiled from in vitro studies.[4]
Table 2: Binding Affinity (Ki) of 5-Hydroxymethyl Tolterodine (5-HMT) for M1-M5 Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 2.3 |
| M2 | 2.0 |
| M3 | 2.5 |
| M4 | 2.8 |
| M5 | 2.9 |
Source: Data from studies using human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.[5]
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, fesoterodine or 5-HMT) to displace a radiolabeled ligand that is known to bind to the target receptor.
Key Methodological Components:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are commonly used.[3][6][7]
-
Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic receptor antagonist, is a frequently used radioligand.[8][9]
-
Assay Buffer: The specific composition of the assay buffer can vary but generally contains components to maintain pH and ionic strength, such as phosphate-buffered saline (PBS) or Tris-HCl with magnesium salts.[10]
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (fesoterodine or 5-HMT) are incubated with the receptor-containing membranes. The incubation is carried out for a specific duration (e.g., 60-120 minutes) and at a controlled temperature (e.g., 27°C or 37°C) to allow the binding to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Experimental workflow for a typical radioligand binding assay.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. They are broadly classified into two groups based on their G-protein coupling and subsequent signaling cascades.
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Upon activation, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels, which leads to hyperpolarization of the cell membrane and an inhibitory effect.
Signaling pathways of M1-M5 muscarinic receptors.
Conclusion
Fesoterodine, through its active metabolite 5-HMT, acts as a non-selective antagonist at all five muscarinic receptor subtypes. The data presented in this guide, obtained through well-established radioligand binding assays, provide a quantitative basis for understanding its pharmacological profile. A thorough comprehension of its binding characteristics and the downstream signaling pathways of the muscarinic receptors is essential for researchers and professionals involved in the development and optimization of antimuscarinic therapies.
References
- 1. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
In-Vivo Conversion of Fesoterodine to 5-Hydroxymethyl Tolterodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1] It is a prodrug that undergoes rapid and extensive in-vivo conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This technical guide provides an in-depth overview of this critical metabolic activation, focusing on the enzymatic pathways, pharmacokinetic profiles, and the experimental methodologies used to characterize this conversion. Quantitative data from various clinical studies are summarized, and key experimental protocols are detailed to aid in the design and interpretation of future research in this area.
Introduction
Fesoterodine itself is pharmacologically inactive and relies on a metabolic conversion to exert its therapeutic effect.[2] This conversion to the active moiety, 5-HMT, is a pivotal step in its mechanism of action.[3] Understanding the nuances of this biotransformation is essential for drug development professionals and researchers in the fields of pharmacology and toxicology. This guide will explore the core aspects of the in-vivo conversion of fesoterodine, providing a comprehensive resource for the scientific community.
The Metabolic Pathway: From Prodrug to Active Metabolite
The primary metabolic pathway for the activation of fesoterodine is a hydrolysis reaction. This initial and crucial step is not mediated by the polymorphic cytochrome P450 (CYP) enzyme system, but rather by ubiquitous, non-specific esterases present in the plasma and other tissues.[2][4] This rapid and extensive hydrolysis cleaves the isobutyric acid ester of fesoterodine, yielding 5-HMT.[5]
The resulting 5-HMT is then subject to further metabolism by CYP enzymes, primarily CYP2D6 and, to a lesser extent, CYP3A4, which convert it into inactive metabolites that are subsequently eliminated from the body.[6][7] The reliance on esterases for the initial activation of fesoterodine is a key differentiator from tolterodine, another antimuscarinic agent, which is directly metabolized by CYP2D6 to form 5-HMT.[2][8] This difference in the metabolic activation pathway contributes to a more consistent and predictable pharmacokinetic profile for fesoterodine.[2]
References
- 1. Multiple-dose pharmacokinetics of fesoterodine sustained-release in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smw.ch [smw.ch]
An In-Depth Technical Guide to the Pharmacodynamics of Fesoterodine L-mandelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine L-mandelate is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency. A prodrug, fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The therapeutic effects of fesoterodine are attributable to the antimuscarinic activity of 5-HMT. This guide provides a comprehensive overview of the pharmacodynamics of fesoterodine and 5-HMT, with a focus on their mechanism of action, receptor binding affinity, functional antagonism, and in vivo effects on bladder function. Detailed experimental protocols for key pharmacodynamic studies are also presented to facilitate further research and development in this area.
Mechanism of Action
This compound exerts its therapeutic effect through the competitive antagonism of muscarinic receptors by its active metabolite, 5-HMT.[1][2] Muscarinic receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in the regulation of numerous physiological functions. In the urinary bladder, the M3 muscarinic receptor subtype is predominantly responsible for mediating detrusor smooth muscle contraction, which leads to urination.[3]
By binding to and blocking the activation of M3 receptors in the bladder detrusor muscle, 5-HMT inhibits the action of acetylcholine, a neurotransmitter that stimulates bladder contractions.[2][4] This antagonism results in a reduction of involuntary bladder contractions, an increase in bladder capacity, and a decrease in the sense of urgency associated with OAB.[3] While the M3 receptor is the primary target for the treatment of OAB, 5-HMT is a non-selective antagonist, also exhibiting affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5).[5][6]
Receptor Binding Affinity
The binding affinity of fesoterodine and its active metabolite, 5-HMT, to the five human muscarinic receptor subtypes (M1-M5) has been characterized in radioligand binding assays. These studies typically utilize membrane preparations from cells expressing recombinant human muscarinic receptors and a radiolabeled ligand, such as [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), to determine the inhibition constant (Ki) of the test compounds.[5][7] The Ki value is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Fesoterodine and 5-Hydroxymethyl Tolterodine (5-HMT)
| Compound | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |
| 5-HMT | 9.5 | 9.2 | 8.9 | 8.7 | 9.2 |
Data from radioligand binding studies in Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptors.[1]
Functional Antagonism
The functional antagonist potency of 5-HMT has been evaluated in in vitro studies using isolated bladder smooth muscle strips. In these experiments, the ability of 5-HMT to inhibit agonist-induced contractions is quantified by determining its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: Functional Antagonist Potency (pA2) of 5-Hydroxymethyl Tolterodine (5-HMT) in Human Bladder Smooth Muscle
| Tissue | Agonist | pA2 Value |
|---|---|---|
| Normal Bladder | Carbachol | 8.89 ± 0.14 |
| BPH/DO Bladder | Carbachol | 8.85 ± 0.08 |
BPH/DO: Benign Prostatic Hyperplasia/Detrusor Overactivity.[1]
In Vivo Pharmacodynamics
The in vivo effects of fesoterodine and 5-HMT on bladder function are assessed using urodynamic studies in animal models, typically rats. These studies involve the continuous infusion of saline into the bladder via a catheter and the measurement of various urodynamic parameters.
Table 3: Key Urodynamic Parameters Affected by Fesoterodine/5-HMT
| Parameter | Description | Effect of Fesoterodine/5-HMT |
|---|---|---|
| Micturition Pressure | The pressure within the bladder during urination. | Decrease |
| Bladder Capacity | The volume of urine the bladder can hold before micturition. | Increase |
| Intercontraction Interval | The time between bladder contractions. | Increase |
| Residual Volume | The volume of urine remaining in the bladder after urination. | No significant effect at therapeutic doses |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells expressing recombinant human muscarinic receptors (M1-M5).
-
Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS).
-
Test compounds (fesoterodine, 5-HMT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the membrane preparations with various concentrations of the test compound and a fixed concentration of [³H]NMS in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Bladder Strip Contractility Assay
Objective: To determine the functional antagonist potency (pA2) of a test compound.
Materials:
-
Animal or human bladder tissue.
-
Krebs solution (e.g., 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose).
-
Agonist (e.g., carbachol).
-
Test compound (5-HMT).
-
Organ bath system with force transducers.
Procedure:
-
Dissect the bladder into smooth muscle strips and mount them in organ baths containing oxygenated Krebs solution at 37°C.
-
Allow the strips to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve for the agonist (e.g., carbachol).
-
Wash the strips and incubate them with a fixed concentration of the test compound (5-HMT).
-
Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line is the pA2 value.
In Vivo Urodynamic Studies in Rats
Objective: To evaluate the in vivo effects of a test compound on bladder function.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthesia (e.g., urethane).
-
Bladder catheter.
-
Infusion pump.
-
Pressure transducer and data acquisition system.
-
Test compound (fesoterodine or 5-HMT).
Procedure:
-
Anesthetize the rat and implant a catheter into the bladder through the urethra.
-
Connect the catheter to an infusion pump and a pressure transducer.
-
Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record the intravesical pressure to obtain a baseline cystometrogram, measuring parameters such as micturition pressure, bladder capacity, and intercontraction interval.
-
Administer the test compound (e.g., intravenously or orally).
-
Continue the saline infusion and record the urodynamic parameters for a specified period after drug administration.
-
Analyze the changes in the urodynamic parameters compared to the baseline values.
Visualizations
Caption: Metabolic activation of fesoterodine to 5-HMT.
Caption: 5-HMT antagonism of the M3 receptor signaling pathway.
Caption: Experimental workflow for pharmacodynamic characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. ics.org [ics.org]
- 3. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Early research on Fesoterodine L-mandelate for detrusor overactivity
An In-depth Technical Guide to the Early Research and Development of Fesoterodine L-mandelate for Detrusor Overactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fesoterodine, marketed as Toviaz®, is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3] This technical guide delves into the foundational preclinical and clinical research that characterized the pharmacology, pharmacokinetics, and efficacy of fesoterodine for detrusor overactivity. A key focus of its development was to create a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine, to ensure more consistent and predictable pharmacokinetics, avoiding the variability associated with the cytochrome P450 2D6 (CYP2D6) polymorphism that affects tolterodine metabolism.[4][5] This document provides detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to offer a comprehensive overview for research and development professionals.
Pharmacology and Mechanism of Action
Fesoterodine itself is a pharmacologically inactive prodrug.[4] Its therapeutic activity is derived entirely from its rapid and extensive conversion to the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[6][7]
Bioactivation by Non-specific Esterases
Upon oral administration, fesoterodine is well-absorbed and immediately hydrolyzed by ubiquitous, non-specific esterases in the plasma and tissues.[6][7] This conversion to 5-HMT is rapid and not dependent on the cytochrome P450 enzyme system, a key design feature that differentiates it from tolterodine.[8] This pathway minimizes the pharmacokinetic variability seen with tolterodine, which relies on CYP2D6 for its conversion to 5-HMT.[4]
Antimuscarinic Activity of 5-HMT
The active metabolite, 5-HMT, is a potent, competitive antagonist of muscarinic receptors.[1][6] In the urinary bladder, acetylcholine is the primary neurotransmitter that stimulates detrusor smooth muscle contraction via M2 and M3 muscarinic receptor subtypes, leading to micturition.[9][10] While M2 receptors are more numerous (~70-80%), M3 receptors are considered the primary mediators of detrusor contraction.[9] By blocking both M2 and M3 receptors, 5-HMT inhibits involuntary detrusor muscle contractions, thereby increasing bladder capacity, reducing the urgency and frequency of urination, and decreasing episodes of urge incontinence.[1][9][11]
Pharmacokinetics of Fesoterodine and 5-HMT
The pharmacokinetic profile of fesoterodine is characterized by its rapid conversion to 5-HMT, with plasma concentrations of the active metabolite being proportional to the administered dose.[6][7]
Absorption, Metabolism, and Excretion
-
Absorption and Conversion : After oral administration, fesoterodine is well absorbed, but it is not detectable in plasma due to its rapid and complete hydrolysis to 5-HMT.[4][7] The bioavailability of 5-HMT is 52%.[6][7]
-
Time to Peak Concentration (Tmax) : Maximum plasma concentrations of 5-HMT are reached approximately 5 hours after dosing.[6][12]
-
Metabolism of 5-HMT : The active metabolite is further metabolized in the liver via two primary pathways involving CYP2D6 and CYP3A4, forming inactive carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[7]
-
Half-life : The apparent terminal half-life of 5-HMT is approximately 7-8 hours, making it suitable for once-daily dosing.[6][12]
-
Effect of CYP2D6 Status : While the formation of 5-HMT from fesoterodine is independent of CYP enzymes, its subsequent elimination is partially dependent on CYP2D6. Consequently, individuals classified as poor metabolizers (PMs) for CYP2D6 exhibit approximately twofold higher systemic exposure (Cmax and AUC) to 5-HMT compared to extensive metabolizers (EMs).[12] However, this difference is less pronounced than with tolterodine, and dose adjustments are generally not required based on metabolizer status alone.[4]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for 5-HMT after single oral doses of fesoterodine in healthy CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs).
| Parameter | Dose | CYP2D6 EMs (Mean) | CYP2D6 PMs (Mean) |
| Cmax (ng/mL) | 4 mg | 2.3 | ~4.6 (est.) |
| 8 mg | 4.8 | ~9.6 (est.) | |
| 12 mg | 7.3 | ~14.6 (est.) | |
| AUC₀-t (h*ng/mL) | 4 mg | 16.9 | ~33.8 (est.) |
| 8 mg | 37.1 | ~74.2 (est.) | |
| 12 mg | 55.7 | ~111.4 (est.) | |
| Tmax (h) | All Doses | 5 | 5 |
| t½ (h) | All Doses | ~8 | ~8 |
Data compiled from studies in healthy volunteers.[4][12] PM values are estimated as approximately twice those of EMs.[12]
Preclinical Research in Neurogenic Detrusor Overactivity
Early animal models were crucial for establishing the in-vivo efficacy of fesoterodine in preventing bladder overactivity. A key study utilized a spinal cord transected (SCT) rat model to simulate neurogenic detrusor overactivity.[13][14]
Experimental Protocol: Spinal Cord Transected (SCT) Rat Model
-
Objective : To assess the efficacy of early and continuous administration of fesoterodine fumarate (FF) in preventing the development of detrusor overactivity following spinal cord injury.[13]
-
Animal Model : Adult female Sprague-Dawley rats were used.[14] A complete spinal cord transection was performed at the T10 thoracic level to induce neurogenic bladder dysfunction.[13][15]
-
Treatment Groups :
-
Drug Administration : Fesoterodine was administered continuously via osmotic pumps implanted subcutaneously, starting immediately after the SCT surgery.[13]
-
Efficacy Assessment : After a 6-week treatment period, urodynamic evaluation was performed via cystometry in awake rats.[13][15] A catheter was implanted in the bladder dome for saline infusion and pressure recording.
-
Key Cystometric Parameters :
-
Statistical Analysis : Non-parametric tests (Mann-Whitney U, Kruskal-Wallis) were used to compare parameters between groups.[15]
Preclinical Efficacy Data
The study demonstrated that early administration of fesoterodine significantly modulated the development of bladder overactivity. Pressure parameters were markedly higher in the SCT control group compared to normal controls, confirming the model's validity.[14]
| Cystometric Parameter | SCT Controls (Mean) | SCT + FF Low Dose (Mean) | SCT + FF High Dose (Mean) | Statistical Significance (Treated vs. SCT Control) |
| IMP (cmH₂O) | High | Significantly Lower | Lower | p < 0.05 (Low Dose) |
| Pthres (cmH₂O) | High | Significantly Lower | Significantly Lower | p < 0.05 (Both Doses) |
| Pmax (cmH₂O) | High | Significantly Lower | Significantly Lower | p < 0.05 (Both Doses) |
Table summarizes the qualitative results from the study.[13][14][15] Fesoterodine-treated groups showed significantly lower detrusor pressures compared to untreated SCT controls, indicating prevention of overactivity.
Early Clinical Efficacy in Overactive Bladder
Phase III clinical trials were instrumental in establishing the efficacy and safety of fesoterodine in patients with OAB. These studies were typically large, multicenter, and placebo-controlled.[2]
Experimental Protocol: Phase III Clinical Trials
-
Objective : To evaluate the efficacy and tolerability of fesoterodine (4 mg and 8 mg once daily) compared with placebo for the treatment of OAB.
-
Study Design : Typically 12-week, randomized, double-blind, placebo-controlled, parallel-group studies. Some studies also included an active comparator arm, such as tolterodine ER 4 mg.[16]
-
Patient Population : Adult men and women with symptoms of OAB for ≥6 months, including increased urinary frequency (≥8 micturitions/24h) and urgency with or without urge urinary incontinence (UUI).[2][17]
-
Treatment Arms :
-
Placebo
-
Fesoterodine 4 mg once daily
-
Fesoterodine 8 mg once daily
-
(Optional) Tolterodine ER 4 mg once daily
-
-
Efficacy Assessment : Changes from baseline to week 12 in variables recorded in patient bladder diaries.
-
Primary Endpoints :
-
Secondary Endpoints :
Clinical Efficacy Data Summary
Data pooled from two large Phase III trials demonstrated that both 4 mg and 8 mg doses of fesoterodine produced statistically significant improvements in OAB symptoms compared to placebo. A clear dose-dependent response was also observed.[16][18]
| Efficacy Parameter | Placebo (Mean Change) | Fesoterodine 4 mg (Mean Change) | Fesoterodine 8 mg (Mean Change) | Tolterodine ER 4 mg (Mean Change) |
| UUI Episodes / 24h | -1.00 | -1.77 (p=0.001 vs PBO) | -2.27 (p<0.001 vs PBO) | -1.49 (p=0.008 vs PBO) |
| Micturitions / 24h | -1.02 | -1.74 (p<0.001 vs PBO) | -1.94 (p<0.001 vs PBO) | -1.56 (p<0.001 vs PBO) |
| Mean Volume Voided (mL) | +10.9 | +25.1 (p<0.001 vs PBO) | +32.7 (p<0.001 vs PBO) | +21.5 (p=0.002 vs PBO) |
Data represents mean change from baseline at 12 weeks from a European Phase III study.[16] (PBO = Placebo). All fesoterodine and tolterodine groups showed significant improvement over placebo.
Conclusion
The early research on this compound successfully established it as an effective and well-tolerated treatment for detrusor overactivity. Its design as a prodrug of 5-HMT, activated by ubiquitous esterases, effectively mitigates the pharmacokinetic variability associated with CYP2D6 metabolism that affects its predecessor, tolterodine.[4][8] Preclinical studies in robust animal models confirmed its ability to prevent neurogenic detrusor overactivity, while large-scale clinical trials demonstrated a clear, dose-dependent improvement in the core symptoms of OAB.[2][13] This body of research provided a strong foundation for its approval and subsequent use as a primary therapeutic option for patients suffering from overactive bladder.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fesoterodine for overactive bladder: A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fesoterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. smw.ch [smw.ch]
- 5. researchgate.net [researchgate.net]
- 6. pfizermedical.com [pfizermedical.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. dovepress.com [dovepress.com]
- 9. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fesoterodine for the treatment of overactive bladder: pharmacological bases and clinical results - Kuzmin - Urology reports (St. - Petersburg) [journals.eco-vector.com]
- 12. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early Fesoterodine Fumarate Administration Prevents Neurogenic Detrusor Overactivity in a Spinal Cord Transected Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early onset of fesoterodine efficacy in subjects with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Structural Symphony of a Muscarinic Antagonist: An In-depth Technical Guide to the Structure-Activity Relationship of Fesoterodine L-mandelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fesoterodine, a prominent therapeutic agent for the management of overactive bladder (OAB), represents a noteworthy case study in prodrug design and structure-activity relationship (SAR) optimization. This technical guide delves into the core principles governing the pharmacological activity of fesoterodine L-mandelate, with a particular focus on its conversion to the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), and the subsequent interaction with muscarinic acetylcholine receptors (mAChRs). Through a comprehensive review of binding affinity data, metabolic pathways, and the influence of key structural motifs, this document aims to provide a detailed understanding of the molecular determinants of fesoterodine's efficacy and selectivity. Experimental protocols for key assays are provided, and critical relationships are visualized to facilitate a deeper comprehension of its mechanism of action.
Introduction: The Clinical Challenge of Overactive Bladder and the Advent of Fesoterodine
Overactive bladder is a prevalent and burdensome condition characterized by urinary urgency, frequency, and, in many cases, urge incontinence. The primary pharmacological intervention for OAB involves the use of muscarinic receptor antagonists, which act to inhibit the involuntary contractions of the detrusor muscle in the bladder. Fesoterodine (marketed as Toviaz®) emerged as a second-generation antimuscarinic agent designed to offer an improved pharmacokinetic and pharmacodynamic profile compared to its predecessor, tolterodine.[1][2]
Fesoterodine itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form.[3][4] This strategic design has significant implications for its clinical performance, contributing to more consistent plasma concentrations of the active moiety and potentially reducing the impact of genetic variations in drug-metabolizing enzymes.[1] This guide will dissect the structural features of fesoterodine and its active metabolite to elucidate the principles of their interaction with their biological target.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
The therapeutic effect of fesoterodine is mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which acts as a potent and competitive antagonist at muscarinic acetylcholine receptors.[5][6][7] These G-protein coupled receptors are integral to the parasympathetic nervous system's control of various bodily functions, including bladder contraction. In the bladder, acetylcholine released from parasympathetic nerves binds to M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle, triggering a signaling cascade that leads to muscle contraction and urination.[8]
By competitively binding to these receptors, 5-HMT prevents acetylcholine from exerting its physiological effect, thereby reducing the frequency and intensity of detrusor muscle contractions.[5][6] This antagonism results in an increased bladder capacity and a reduction in the symptoms of OAB.[4] Fesoterodine and 5-HMT are considered non-selective antagonists, as they exhibit affinity for all five muscarinic receptor subtypes (M1-M5).[9][10]
The Prodrug Strategy: Metabolic Activation of Fesoterodine
Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases in the plasma and tissues to its active metabolite, 5-HMT.[1][2] This conversion is a key feature of its design and offers several advantages over its predecessor, tolterodine. The metabolism of tolterodine to 5-HMT is dependent on the cytochrome P450 2D6 (CYP2D6) enzyme, which exhibits significant genetic polymorphism in the population.[1] This can lead to variable plasma concentrations of the active moieties (tolterodine and 5-HMT) in different individuals. In contrast, the esterase-mediated activation of fesoterodine is not subject to this genetic variability, resulting in more predictable and consistent exposure to 5-HMT.[1]
Core Structure-Activity Relationship (SAR)
The SAR of fesoterodine is best understood by examining the key structural features of its active metabolite, 5-HMT, and comparing them to the parent compound and the related molecule, tolterodine.
Key Structural Features and Their Influence on Activity:
-
Diisopropylamine Moiety: The bulky diisopropyl groups on the tertiary amine are crucial for potent antimuscarinic activity. This feature is common to many muscarinic antagonists and is believed to contribute to a strong interaction with a hydrophobic pocket in the receptor binding site.
-
Chiral Center: The (R)-enantiomer of 5-HMT is the pharmacologically active form. The stereochemistry at this benzylic position is critical for the correct orientation of the molecule within the receptor's binding site.
-
Diphenylpropyl Scaffold: The 3,3-diphenylpropylamine core provides the fundamental framework for binding to muscarinic receptors.
-
Hydroxymethyl Group: The presence of the hydroxymethyl group at the 4-position of the phenyl ring is a key differentiator between 5-HMT and tolterodine (which has a methyl group at this position). This modification significantly impacts the physicochemical properties of the molecule.
-
Isobutyryl Ester: In fesoterodine, the phenolic hydroxyl group of 5-HMT is esterified with isobutyric acid. This ester linkage serves as the prodrug moiety, which is cleaved by esterases to release the active 5-HMT.
Impact of Physicochemical Properties:
A critical factor in the SAR of fesoterodine and its active metabolite is lipophilicity, which can be quantified by the distribution coefficient (logD). The hydroxymethyl group in 5-HMT makes it considerably less lipophilic (logD = 0.74) compared to tolterodine (logD = 1.83).[1][5] This lower lipophilicity is advantageous as it is associated with a reduced potential to cross the blood-brain barrier, which may lead to a lower incidence of central nervous system (CNS) side effects such as drowsiness and cognitive impairment.[11]
The isobutyryl ester in fesoterodine increases its lipophilicity, facilitating its absorption after oral administration. Once absorbed, the rapid cleavage of this ester ensures the systemic delivery of the less lipophilic and active 5-HMT.[1]
Quantitative Data: Binding Affinities
The binding affinities of fesoterodine and its active metabolite, 5-HMT, for the five human muscarinic receptor subtypes have been determined through radioligand binding assays. This data provides a quantitative measure of their potency at the molecular level.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 | [9] |
| 5-HMT | - | - | - | - | - | |
| Tolterodine | - | - | - | - | - |
| Compound | Bladder Detrusor (Ki, nM) | Bladder Mucosa (Ki, nM) | Parotid Gland (Ki, nM) | Reference |
| Fesoterodine | - | - | - | [12] |
| 5-HMT | - | - | - | [13] |
| Tolterodine | - | - | - | [13] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values for tissue homogenates demonstrate the relative affinity for the target organ versus tissues associated with side effects (e.g., parotid gland for dry mouth).
Studies have shown that fesoterodine and 5-HMT exhibit a greater binding affinity for muscarinic receptors in the human bladder compared to the parotid gland, suggesting a degree of bladder selectivity which may contribute to a more favorable side-effect profile.[12][13]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds (e.g., fesoterodine, 5-HMT) at various concentrations.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen CHO cell membranes expressing the desired muscarinic receptor subtype on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (typically 10-50 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each data point:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Atropine (1 µM final concentration).
-
Competitive Binding: Test compound at various concentrations.
-
-
Radioligand Addition: Add [³H]-NMS to all wells at a final concentration close to its Kd value (typically 0.1-1.0 nM).
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization in CHO Cells
This protocol outlines a method to assess the functional antagonist activity of test compounds by measuring their ability to inhibit agonist-induced calcium mobilization in CHO cells expressing M3 muscarinic receptors.
Materials:
-
CHO cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds (e.g., 5-HMT).
-
A fluorescence microplate reader with automated liquid handling capabilities.
Procedure:
-
Cell Culture and Plating: Culture the M3-expressing CHO cells under standard conditions. Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive fluorescent dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate in the dark at 37°C for approximately 60 minutes.
-
Compound Incubation: After the incubation period, wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Fluorescence Measurement: Place the microplate in the fluorescence reader. Use the instrument's liquid handling system to add a pre-determined concentration of the agonist (carbachol) to each well while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium concentration. For antagonist assays, the response to the agonist will be attenuated in the presence of the test compound. Plot the agonist-induced calcium response as a function of the antagonist concentration to determine the IC₅₀ for the antagonist.
Conclusion
The structure-activity relationship of this compound is a testament to the power of rational drug design. By employing a prodrug strategy, the molecule is efficiently delivered to the systemic circulation where it is rapidly converted to its active metabolite, 5-HMT. The key structural features of 5-HMT, particularly the diisopropylamine moiety and the (R)-chiral center, are optimized for potent antagonism of muscarinic receptors. Furthermore, the introduction of a hydroxymethyl group, in place of the methyl group in tolterodine, results in a less lipophilic molecule with a potentially improved CNS side-effect profile. This in-depth understanding of the SAR of fesoterodine provides a valuable framework for the development of future muscarinic receptor modulators with enhanced efficacy and safety.
References
- 1. jocpr.com [jocpr.com]
- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Fesoterodine L-mandelate in Overactive Bladder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1][2] The primary pharmacological treatment for OAB involves antimuscarinic agents that target muscarinic acetylcholine receptors (mAChRs) in the bladder. Fesoterodine L-mandelate is a competitive muscarinic receptor antagonist developed for the treatment of OAB.[3][4] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its antimuscarinic activity.[2][3][5]
These application notes provide detailed protocols for key in vitro models used to characterize the pharmacological profile of fesoterodine and its active metabolite in the context of OAB research. The described assays are fundamental for determining receptor binding affinity, functional antagonism, and effects on bladder smooth muscle contractility.
Key In Vitro Models and Protocols
Muscarinic Receptor Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. These assays quantify the interaction between a radiolabeled ligand and a receptor. For fesoterodine and its active metabolite, 5-HMT, these assays are used to determine their binding affinity for the five muscarinic receptor subtypes (M1-M5).
Objective: To determine the equilibrium dissociation constant (Ki) of fesoterodine and 5-HMT for human muscarinic receptor subtypes.
Experimental Protocol: Radioligand Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).
-
A fixed concentration of a non-selective muscarinic radioligand, such as [N-methyl-³H]scopolamine methyl chloride ([³H]NMS).[6]
-
Increasing concentrations of the unlabeled competitor (fesoterodine or 5-HMT).
-
Cell membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radioactive muscarinic antagonist (e.g., 1 µM atropine).
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]
-
Quantitative Data Summary
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 |
| 5-HMT (SPM 7605) | ~8.0 | ~8.5 | ~8.2 | - | ~8.1 |
Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate higher binding affinity. Data is compiled from multiple sources and may vary between studies.
Isolated Bladder Strip Contractility Assays
This ex vivo model assesses the functional effects of compounds on bladder smooth muscle (detrusor) contractility. It is a valuable tool for characterizing the antagonist properties of drugs like fesoterodine in a more physiologically relevant tissue preparation.
Objective: To evaluate the ability of fesoterodine and 5-HMT to inhibit agonist-induced contractions of isolated bladder smooth muscle strips.
Experimental Protocol: Organ Bath Assay
-
Tissue Preparation:
-
Humanely euthanize an appropriate animal model (e.g., rat or guinea pig) according to approved institutional guidelines.
-
Carefully excise the urinary bladder and place it in cold, oxygenated Krebs solution. The composition of Krebs solution is typically (in mM): NaCl 120, KCl 5.4, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7, and CaCl₂ 1.26, with a pH of 7.4.[8]
-
Remove any adhering fat and connective tissue.
-
Cut the bladder into longitudinal strips of approximately 2 x 8 mm.[8][9]
-
-
Organ Bath Setup:
-
Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[8]
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.[9]
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing with fresh Krebs solution.
-
-
Contraction and Antagonism Studies:
-
Induce bladder strip contractions using a muscarinic agonist such as carbachol or by electrical field stimulation (EFS).[10]
-
To assess the effect of fesoterodine or 5-HMT, pre-incubate the bladder strips with the antagonist for a specific period (e.g., 30-60 minutes) before adding the contractile agent.
-
Generate cumulative concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the amplitude of the contractions.
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximum response).
-
In the presence of a competitive antagonist like 5-HMT, the concentration-response curve for the agonist will shift to the right. The degree of this shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency.
-
Signaling Pathways and Experimental Workflows
Fesoterodine Metabolism and Action
Muscarinic Receptor Signaling in Bladder Smooth Muscle
Experimental Workflow for Isolated Bladder Strip Assay
Conclusion
The in vitro models and protocols described provide a robust framework for the preclinical evaluation of this compound and other potential treatments for overactive bladder. By employing radioligand binding assays and isolated tissue contractility studies, researchers can effectively characterize the affinity, potency, and functional activity of novel compounds, thereby guiding the drug development process.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. researchgate.net [researchgate.net]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Detrusor Overactivity Using Fesoterodine L-mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detrusor overactivity (DO) is a common urological condition characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase, leading to symptoms of urgency, frequency, and urge incontinence. Animal models are indispensable tools for investigating the pathophysiology of DO and for the preclinical evaluation of novel therapeutic agents. Fesoterodine, a competitive muscarinic receptor antagonist, is a clinically effective treatment for overactive bladder (OAB). Its active metabolite, 5-hydroxymethyltolterodine (5-HMT), potently blocks muscarinic receptors in the bladder, leading to detrusor relaxation.[1]
These application notes provide detailed protocols for inducing DO in rats using two established methods: spinal cord transection (a neurogenic model) and intravesical instillation of retinyl acetate (a non-neurogenic, sensory-driven model). Furthermore, this document outlines the protocol for evaluating bladder function via cystometry in conscious rats and presents quantitative data on the effects of Fesoterodine in a relevant animal model.
Signaling Pathways in Detrusor Muscle Contraction and Relaxation
The contraction and relaxation of the detrusor smooth muscle are regulated by complex signaling pathways. The primary pathway mediating bladder contraction is cholinergic, involving the release of acetylcholine (ACh) from parasympathetic nerves. ACh binds to muscarinic receptors (predominantly M3 and to a lesser extent M2) on detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. Fesoterodine, through its active metabolite, competitively antagonizes these muscarinic receptors, thereby inhibiting involuntary detrusor contractions.[1][2][3]
Conversely, bladder relaxation during the filling phase is mediated by the sympathetic nervous system, primarily through the activation of β3-adrenergic receptors by norepinephrine, leading to smooth muscle relaxation.[4]
Figure 1: Simplified signaling pathways of detrusor muscle contraction and relaxation.
Experimental Protocols
Animal Model of Neurogenic Detrusor Overactivity: Spinal Cord Transection (SCT) in Rats
This protocol describes the induction of neurogenic detrusor overactivity in rats through a complete spinal cord transection at the thoracic level.[1][5]
Materials:
-
Sprague-Dawley rats (female, 220-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, retractors, bone rongeurs)
-
Stereotaxic frame (optional)
-
Suture materials
-
Antibiotics
-
Analgesics
-
Sterile saline
-
Absorbable hemostatic sponge
Procedure:
-
Anesthetize the rat using an approved protocol.
-
Shave and disinfect the surgical area over the thoracic spine.
-
Make a midline dorsal incision to expose the vertebral column at the T8-T10 level.
-
Carefully dissect the paravertebral muscles to expose the vertebral lamina.
-
Perform a laminectomy at the T9 vertebra to expose the spinal cord.
-
Using a fine scalpel, completely transect the spinal cord.
-
Place a small piece of absorbable hemostatic sponge between the cut ends of the spinal cord to control bleeding.[5]
-
Suture the muscle layers and close the skin incision.
-
Administer postoperative analgesics and antibiotics as per veterinary guidelines.
-
Provide manual bladder expression 2-3 times daily until reflex voiding is established.
-
Allow a recovery period of 4-6 weeks for the development of neurogenic detrusor overactivity before performing cystometric evaluation.[1]
Figure 2: Experimental workflow for the spinal cord transection (SCT) model.
Animal Model of Non-Neurogenic Detrusor Overactivity: Intravesical Retinyl Acetate Instillation in Rats
This protocol describes a less invasive method for inducing detrusor overactivity through chemical irritation of the bladder urothelium.[6][7][8]
Materials:
-
Wistar rats (female, 200-225g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Retinyl acetate solution (0.75% in a mixture of Polysorbate 80 and saline)[9]
-
24G intravenous catheter
-
Syringes
-
Sterile saline
Procedure:
-
Anesthetize the rat.
-
Gently insert a 24G intravenous catheter transurethrally into the bladder.
-
Empty the bladder by gentle suprapubic pressure.
-
Instill 0.5 mL of 0.75% retinyl acetate solution into the bladder and leave it for 5 minutes.[6][7]
-
After 5 minutes, withdraw the retinyl acetate solution and wash the bladder with sterile saline.
-
Allow the animal to recover from anesthesia.
-
Cystometric evaluation can be performed 3 days after the instillation.[6]
Evaluation of Bladder Function: Cystometry in Conscious, Unrestrained Rats
This protocol details the surgical implantation of a bladder catheter and the subsequent procedure for urodynamic assessment.[4][10]
Surgical Implantation of Bladder Catheter:
-
Anesthetize the rat.
-
Place the rat in a supine position and make a midline abdominal incision to expose the bladder.
-
Create a small incision at the dome of the bladder.
-
Insert a flared-tip polyethylene catheter (PE-50) into the bladder and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the nape of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Allow a recovery period of at least 3-5 days before performing cystometry.
Cystometry Procedure:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Infuse sterile saline at a constant rate (e.g., 10 mL/hr) into the bladder.
-
Record the intravesical pressure continuously.
-
Measure the following urodynamic parameters:
-
Intermicturition Pressure (IMP) / Basal Pressure: The lowest pressure during bladder filling.
-
Threshold Pressure (Pthres): The bladder pressure immediately preceding the start of a micturition contraction.
-
Maximum Pressure (Pmax): The peak pressure reached during a micturition contraction.
-
Micturition Interval: The time between two consecutive micturition events.
-
Voided Volume: The volume of urine expelled during micturition.
-
Non-voiding Contractions: Involuntary detrusor contractions during the filling phase that do not result in voiding.
-
Data Presentation: Effects of Fesoterodine in a Rat Model of Detrusor Overactivity
The following tables summarize the quantitative data from a study by Hadiji et al. (2017), which investigated the effects of early administration of Fesoterodine Fumarate (FF) in a spinal cord transected (SCT) rat model of neurogenic detrusor overactivity.[1]
Table 1: Urodynamic Parameters in Control and Fesoterodine-Treated SCT Rats
| Group | Intermicturition Pressure (IMP) (cmH₂O) | Maximum Pressure (Pmax) (cmH₂O) | Threshold Pressure (Pthres) (cmH₂O) |
| Normal Control | 5.2 ± 1.5 | 25.1 ± 3.8 | 15.3 ± 2.1 |
| SCT Control | 12.8 ± 3.2 | 45.6 ± 5.7 | 30.2 ± 4.9 |
| SCT + FF (0.12 mg/kg/d) | 7.9 ± 2.1 | 32.4 ± 4.5 | 21.8 ± 3.7 |
| SCT + FF (0.18 mg/kg/d) | 8.5 ± 2.5 | 30.1 ± 5.1 | 20.5 ± 4.2 |
| Data are presented as Mean ± SD. *p < 0.05 compared to SCT Control. Data adapted from Hadiji et al. (2017).[1] |
Table 2: Summary of Fesoterodine Effects on Detrusor Overactivity Parameters
| Parameter | Effect of Fesoterodine |
| Intermicturition Pressure (IMP) | Significantly decreased |
| Maximum Pressure (Pmax) | Significantly decreased |
| Threshold Pressure (Pthres) | Significantly decreased |
Conclusion
The animal models and protocols described provide a robust framework for studying detrusor overactivity and evaluating the efficacy of pharmacological interventions like Fesoterodine L-mandelate. The spinal cord transection model is suitable for investigating neurogenic DO, while the retinyl acetate model offers a valuable tool for studying non-neurogenic, sensory-driven bladder overactivity. The quantitative data presented demonstrates the potential of Fesoterodine to ameliorate the urodynamic abnormalities associated with neurogenic detrusor overactivity in a preclinical setting. These methodologies are essential for advancing our understanding of bladder pathophysiology and for the development of new and improved treatments for overactive bladder.
References
- 1. Early Fesoterodine Fumarate Administration Prevents Neurogenic Detrusor Overactivity in a Spinal Cord Transected Rat Model | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Urodynamic Parameters in Spinal Cord Injury-Induced Neurogenic Bladder Rats after Stem Cell Transplantation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal effects of the fesoterodine metabolite 5-hydroxymethyl tolterodine and/or doxazosin in rats with or without partial urethral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urodynamic efficacy of fesoterodine for the treatment of neurogenic detrusor overactivity and/or low compliance bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fesoterodine Ameliorates Autonomic Dysreflexia While Improving Lower Urinary Tract Function and Urinary Incontinence-Related Quality of Life in Individuals With Spinal Cord Injury: A Prospective Phase IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Fesoterodine Fumarate Administration Prevents Neurogenic Detrusor Overactivity in a Spinal Cord Transected Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Analysis of Fesoterodine and its Active Metabolite 5-HMT in Human Plasma
Abstract
This application note presents a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in human plasma. Fesoterodine is an antimuscarinic agent used to treat overactive bladder.[1][2][3] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-HMT.[4][5] This method utilizes liquid-liquid extraction for sample preparation and offers high recovery and minimal matrix effects, making it suitable for pharmacokinetic and bioequivalence studies. The validated dynamic range for both analytes is 0.01–10 ng/mL.[1]
Introduction
Fesoterodine is a competitive and specific muscarinic receptor antagonist that reduces the smooth muscle tone of the bladder.[6] After oral administration, it is rapidly converted to 5-HMT, the primary active component.[2][5][6] Therefore, the simultaneous determination of both fesoterodine and 5-HMT in plasma is crucial for pharmacokinetic assessments. This LC-MS/MS method provides the necessary sensitivity and specificity for their accurate quantification in a high-throughput setting. Due to the rapid conversion of fesoterodine to 5-HMT, careful consideration of ex vivo stability during sample handling and extraction is critical.[1][2]
Experimental
Materials and Reagents
-
Fesoterodine and 5-HMT reference standards
-
Deuterated fesoterodine and 5-HMT internal standards (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Methyl tert-butyl ether
-
n-Hexane
-
Human plasma (with anticoagulant)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the isolation of fesoterodine, 5-HMT, and their deuterated internal standards from human plasma.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of human plasma in a polypropylene tube, add the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and n-hexane.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation is performed on a C18 column, and detection is achieved using a triple quadrupole mass spectrometer with positive electrospray ionization.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | |
| Column | Kromasil C18 (100 mm × 4.6 mm, 5 µm)[1][6] |
| Mobile Phase | 15 mM Ammonium Formate : Acetonitrile (25:75, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[4] |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[7] |
| MRM Transitions | Fesoterodine: 412.2 → 223.0[2][7] |
| 5-HMT: Specific transitions to be optimized | |
| IS (Fesoterodine): To be determined | |
| IS (5-HMT): To be determined | |
| Dwell Time | 200 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Table 2: Method Validation Summary
| Parameter | Fesoterodine | 5-HMT |
| Linearity Range | 0.01–10 ng/mL[1] | 0.01–10 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ | 0.01 ng/mL | 0.01 ng/mL |
| Intra-batch Precision (% CV) | 1.82–3.73%[1] | 1.82–3.73%[1] |
| Inter-batch Precision (% CV) | 1.82–3.73%[1] | 1.82–3.73%[1] |
| Mean Extraction Recovery | > 96%[1] | > 96%[1] |
| Matrix Effect | Minimal, with precision (% CV) of slopes < 1.5%[1] | Minimal, with precision (% CV) of slopes < 1.5%[1] |
The high recovery for both analytes indicates the efficiency of the liquid-liquid extraction procedure.[1] The low coefficient of variation in the precision and accuracy assessments confirms the method's reproducibility and reliability. The investigation of ion suppression effects by post-column infusion showed no significant matrix effects, ensuring the integrity of the quantitative results.[1]
Experimental Workflow
References
- 1. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. smw.ch [smw.ch]
- 4. scispace.com [scispace.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijbpas.com [ijbpas.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Fesoterodine L-Mandelate
Introduction
Fesoterodine L-mandelate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB).[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and its impurities. This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the determination of this compound in the presence of its degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
Methodology
The developed reversed-phase HPLC (RP-HPLC) method effectively separates Fesoterodine from its potential degradation products and process-related impurities.[4][5] The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Monolithic C18 (100 mm x 4.6 mm i.d.) |
| Mobile Phase | Acetonitrile:Methanol:0.03 M Ammonium Acetate (pH 3.8) (30:15:55, v/v/v) |
| Flow Rate | 2.4 mL/min |
| Injection Volume | 75 µL |
| Column Temperature | 45°C |
| Detection | UV at 208 nm |
| Run Time | 2.5 min |
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method.[6][7] this compound was subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress, to induce degradation.[2][4][5] The summary of the forced degradation studies is presented in Table 2. The primary degradation product identified is 5-hydroxymethyltolterodine (5-HMT), the active metabolite of Fesoterodine.[8][9]
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | Significant degradation observed |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes | Significant degradation observed |
| Oxidative | 3% H₂O₂ | 1 hour | Significant degradation observed |
| Thermal | 60°C | 10 days | No significant degradation |
| Photolytic | Sunlight | 50 hours | No significant degradation |
Method Validation
The analytical method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[2][3] The results of the validation studies are summarized in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Specificity | The method is specific for Fesoterodine in the presence of its degradation products and impurities. |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 96.9% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Robustness | The method is robust to small, deliberate changes in chromatographic parameters. |
Protocols
1. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.03 M Ammonium Acetate and adjust the pH to 3.8 with acetic acid. Mix with acetonitrile and methanol in the ratio of 55:30:15 (Ammonium Acetate buffer:Acetonitrile:Methanol). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (for assay): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 0.2 mg/mL.
-
Sample Solution (for assay): For bulk drug analysis, accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to obtain a final concentration of 0.2 mg/mL. For dosage forms, crush a number of tablets, and dissolve the powder equivalent to the average tablet weight in the mobile phase to achieve a final concentration of 0.2 mg/mL Fesoterodine. Sonicate and filter the solution.
2. Forced Degradation Study Protocol
-
Acid Degradation: To 1 mL of a 1 mg/mL this compound stock solution, add 1 mL of 0.1 M HCl. Keep the solution at room temperature for 2 hours. Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 0.2 mg/mL with the mobile phase.
-
Base Degradation: To 1 mL of a 1 mg/mL this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 0.2 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL this compound stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 1 hour. Dilute to a final concentration of 0.2 mg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance at 60°C for 10 days. After the specified time, dissolve the sample in the mobile phase to obtain a final concentration of 0.2 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance to direct sunlight for 50 hours. After the specified time, dissolve the sample in the mobile phase to obtain a final concentration of 0.2 mg/mL.
3. Analytical Method Validation Protocol
-
Specificity: Analyze blank, placebo (if applicable), standard solution, and stressed samples to demonstrate the absence of interference at the retention time of Fesoterodine and to ensure the separation of degradation products.
-
Linearity: Prepare a series of at least five concentrations of this compound working standard over a range of 50-150% of the target concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known quantity of this compound reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. Calculate the %RSD.
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates).
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Logical relationship of forced degradation studies on this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. longdom.org [longdom.org]
- 8. Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation Development of Fesoterodine L-mandelate for Research Use
Introduction
Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3] It is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for the antimuscarinic activity.[2][4][5] The bioavailability of the active metabolite is approximately 52%.[5] For research purposes, developing a stable and reproducible formulation is critical for obtaining reliable in vitro and in vivo data. These application notes provide a comprehensive guide to the pre-formulation and formulation development of Fesoterodine L-mandelate as an extended-release (ER) hydrophilic matrix tablet, a common approach for oral controlled drug delivery.[6][7][8]
Physicochemical Properties of Fesoterodine Salts
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation design. The following table summarizes key properties for Fesoterodine salts.
| Property | Fesoterodine Fumarate | This compound | Reference |
| Molecular Formula | C₃₀H₄₁NO₇ | C₃₄H₄₅NO₆ | [9][10] |
| Molecular Weight | 527.65 g/mol | 563.74 g/mol | [9][10] |
| Appearance | White to off-white solid | White to off-white solid | [9] |
| Melting Point | 72-78°C | Not specified | [10] |
| Solubility | Highly soluble | Soluble in DMSO | [4][9] |
Mechanism of Action
Fesoterodine exerts its therapeutic effect through the antagonism of muscarinic receptors by its active metabolite, 5-HMT.
-
Administration and Conversion: Fesoterodine is administered orally and is rapidly absorbed.[5] Nonspecific plasma esterases then hydrolyze it to 5-HMT.[4][5]
-
Muscarinic Receptor Antagonism: 5-HMT is a competitive antagonist of muscarinic receptors (M1-M5).[11][12]
-
Effect on Bladder: In the urinary bladder, this antagonism blocks acetylcholine-mediated contractions of the detrusor muscle.[2][4]
-
Therapeutic Outcome: This results in decreased detrusor pressure, increased bladder capacity, and a reduction in the symptoms of OAB.[1][4]
Experimental Protocols
Protocol 1: Pre-formulation Studies
Objective: To characterize the physicochemical properties of this compound and its compatibility with selected excipients to support formulation design.
1.1 Drug-Excipient Compatibility Study (DSC & FTIR)
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample (API alone, excipient alone, or 1:1 physical mixture of API and excipient) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the melting point of the API (e.g., 300°C).
-
Record the heat flow as a function of temperature.
-
Analyze the thermograms for any appearance of new peaks, disappearance of existing peaks, or shifts in peak temperatures, which may indicate an interaction.[13][14]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare samples by mixing the API, excipient, or their 1:1 physical mixture with potassium bromide (KBr) and compressing into a thin pellet.
-
Place the pellet in the FTIR spectrometer.
-
Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
Analyze the resulting spectra for the appearance or disappearance of characteristic peaks of the API, which would suggest a chemical interaction.
-
1.2 Powder Flowability Analysis
-
Angle of Repose:
-
Pour a known mass of the powder blend through a funnel onto a flat surface.
-
Measure the height (h) and radius (r) of the resulting cone of powder.
-
Calculate the angle of repose using the formula: θ = tan⁻¹(h/r).
-
-
Carr's Index and Hausner Ratio:
-
Determine the bulk density by gently pouring a known mass of powder into a graduated cylinder and recording the volume.
-
Determine the tapped density by mechanically tapping the graduated cylinder until a constant volume is achieved.
-
Calculate Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Calculate Hausner Ratio = Tapped Density / Bulk Density.
-
| Parameter | Value | Flow Character |
| Angle of Repose (°) | < 25 | Excellent |
| 25 - 30 | Good | |
| 30 - 40 | Passable | |
| > 40 | Poor | |
| Carr's Index (%) | ≤ 10 | Excellent |
| 11 - 15 | Good | |
| 16 - 20 | Fair | |
| 21 - 25 | Passable | |
| > 26 | Poor | |
| Hausner Ratio | 1.00 - 1.11 | Excellent |
| 1.12 - 1.18 | Good | |
| 1.19 - 1.25 | Fair | |
| 1.26 - 1.34 | Passable | |
| > 1.34 | Poor |
Protocol 2: Formulation of Extended-Release Hydrophilic Matrix Tablets
Objective: To formulate an 8 mg this compound extended-release tablet using a hydrophilic matrix system for controlled drug release over 12 hours.[15][16]
Materials:
-
This compound (API)
-
Hypromellose (HPMC) (e.g., K100M) - Rate-controlling polymer[8]
-
Microcrystalline Cellulose (MCC) (e.g., Avicel PH101) - Filler/Binder
-
Lactose Monohydrate - Filler
-
Colloidal Silicon Dioxide (Aerosil®) - Glidant
-
Magnesium Stearate - Lubricant
Example Formulation Table:
| Ingredient | Function | Quantity per Tablet (mg) |
| This compound | API | 10.0 |
| HPMC K100M | Matrix Former | 40.0 |
| MCC PH101 | Filler | 24.0 |
| Lactose Monohydrate | Filler | 24.0 |
| Colloidal Silicon Dioxide | Glidant | 1.0 |
| Magnesium Stearate | Lubricant | 1.0 |
| Total Weight | 100.0 | |
| Equivalent to 8 mg Fesoterodine base. |
Manufacturing Procedure (Direct Compression):
-
Sieving: Pass the API and all excipients (except magnesium stearate) through a suitable sieve (e.g., #60 mesh) to ensure particle size uniformity.[16]
-
Blending: Combine the sieved API, HPMC, MCC, and Lactose in a blender. Mix for 15 minutes to achieve a homogenous blend.[16]
-
Lubrication: Add colloidal silicon dioxide and magnesium stearate to the blend and mix for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target tablet weight (100 mg) and hardness.
Protocol 3: Quality Control and Analytical Testing
Objective: To evaluate the physical and chemical properties of the formulated tablets to ensure they meet quality standards.
3.1 Physical Tablet Properties
-
Weight Variation: Weigh 20 tablets individually. Calculate the average weight and compare individual weights to the average.
-
Hardness: Measure the crushing strength of 10 tablets using a hardness tester.
-
Friability: Weigh a sample of tablets (close to 6.5 g), place them in a friabilator, and rotate at 25 rpm for 4 minutes (100 rotations). De-dust the tablets and re-weigh them. Calculate the percentage of weight loss. A loss of <1% is generally acceptable.
-
Thickness: Measure the thickness of 10 tablets using a calibrated vernier caliper.
3.2 Drug Content (Assay)
-
Weigh and crush 10 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to one tablet's dose and transfer it to a volumetric flask.
-
Dissolve the powder in a suitable solvent (e.g., methanol or a mobile phase for LC).
-
Filter the solution and analyze the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of Fesoterodine.[17][18][19]
3.3 In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate buffer).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 100 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze for Fesoterodine concentration using HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the formulation development process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fesoterodine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. Fesoterodine (Toviaz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. scispace.com [scispace.com]
- 7. The Guide to Oral Extended-Release Tablets - Lubrizol [lubrizol.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Fesoterodine ((S)-2-hydroxy-2-phenylacetic acid) | 1206695-46-6 [amp.chemicalbook.com]
- 10. Fesoterodine Fumarate | CAS#:286930-03-8 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CAS#:1206695-46-6 | Chemsrc [chemsrc.com]
- 13. Formulation and evaluation of pH activated dosage form as minitablets in capsule for delivery of fesoterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.unar.ac.id [repository.unar.ac.id]
- 15. scribd.com [scribd.com]
- 16. iajps.com [iajps.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. ijbpas.com [ijbpas.com]
Application Notes and Protocols for Radioligand Binding Assays of Fesoterodine L-mandelate on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fesoterodine is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder (OAB).[1][2] It functions as a prodrug, rapidly and extensively converted by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3][4] 5-HMT is a potent, non-subtype selective antagonist of all five human muscarinic acetylcholine receptor subtypes (M1-M5).[5][6] This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of fesoterodine and its active metabolite with muscarinic receptors, along with a summary of binding affinity data and relevant signaling pathways.
Data Presentation
The binding affinities of Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), for the five human muscarinic receptor subtypes (M1-M5) are summarized below. The data are presented as pKi values (the negative logarithm of the inhibition constant, Ki) and Ki values in nanomolar (nM).
Table 1: Binding Affinities (pKi) of Fesoterodine and 5-HMT for Human Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| Fesoterodine | 8.0 | 7.7 | 7.4 | 7.3 | 7.5 | [5] |
| 5-HMT | - | 5.6 (Ki) | 5.7 (Ki) | - | - | [1] |
Note: 5-HMT data from the reference is presented as Ki values in nM and has been included for comparative purposes.
Table 2: Inhibition Constants (Ki) of Fesoterodine and Other Antimuscarinic Agents for Human Muscarinic Receptor Subtypes (in nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| Fesoterodine | 11.9 | - | - | - | - | [1] |
| Tolterodine | 6.9 | 6.7 | 6.4 | 6.8 | 5.9 | [1] |
| 5-HMT | - | 5.6 | 5.7 | - | - | [1] |
| Oxybutynin | 4.5 | 36.5 | 3.3 | 5.2 | 19.6 | [1] |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of cell membranes from tissues (e.g., human bladder detrusor, parotid gland) or cultured cells (e.g., CHO cells expressing recombinant human muscarinic receptors) for use in radioligand binding assays.
Materials:
-
Tissue or cell pellet
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Homogenize the tissue or cell pellet in 20 volumes of ice-cold Lysis Buffer.[7]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[7]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.[7]
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.[7]
Protocol 2: Competition Radioligand Binding Assay
This protocol is for determining the inhibition constant (Ki) of Fesoterodine L-mandelate and its active metabolite, 5-HMT, at the five muscarinic receptor subtypes.
Materials:
-
Prepared cell membranes expressing M1, M2, M3, M4, or M5 receptors
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS)
-
Unlabeled competitor: this compound or 5-HMT
-
Non-specific binding control: Atropine (10 µM)
-
Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[7]
-
96-well microplates
-
Filter mats (GF/C or GF/B, presoaked in 0.3-0.5% polyethyleneimine)
-
Vacuum filtration manifold (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (Fesoterodine or 5-HMT).
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter mats using a cell harvester.[7]
-
Wash the filters four times with ice-cold wash buffer (Binding Buffer).[7]
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Mandatory Visualization
Muscarinic Receptor Signaling and Antagonism by Fesoterodine (5-HMT)
Caption: Muscarinic receptor signaling pathways and competitive antagonism by 5-HMT.
Experimental Workflow for Competition Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of Fesoterodine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Fesoterodine L-mandelate in Neurogenic Detrusor Overactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fesoterodine L-mandelate in preclinical and clinical studies of neurogenic detrusor overactivity (NDO). Detailed protocols for key experiments are provided to facilitate study replication and further research.
Introduction
Neurogenic detrusor overactivity is a condition characterized by involuntary contractions of the bladder's detrusor muscle, secondary to a neurological condition such as spinal cord injury (SCI) or multiple sclerosis (MS). This leads to symptoms of urinary urgency, frequency, and incontinence, significantly impacting the quality of life. This compound is a competitive muscarinic receptor antagonist approved for the treatment of overactive bladder and NDO.[1][2] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4] 5-HMT has a high affinity for M2 and M3 muscarinic receptors in the detrusor muscle and urothelium, leading to the inhibition of bladder contractions and a reduction in afferent nerve activity.[3]
Mechanism of Action
Fesoterodine's therapeutic effect in NDO is primarily mediated by its active metabolite, 5-HMT, which acts as a potent competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes that are abundant in the urinary bladder.
-
M3 Receptor Antagonism: In the detrusor smooth muscle, parasympathetic nerve terminals release acetylcholine (ACh), which binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction. By blocking these receptors, 5-HMT inhibits ACh-induced detrusor muscle contractions, thereby increasing bladder capacity and reducing the involuntary contractions characteristic of NDO.[3]
-
M2 Receptor Antagonism: While M3 receptors are the primary mediators of detrusor contraction, M2 receptors are more numerous. Their blockade by 5-HMT is thought to further relax the detrusor muscle by inhibiting the M2-mediated enhancement of M3-induced contractions. The blockade of M2 receptors may be particularly beneficial in patients with NDO.[3]
-
Urothelial and Afferent Nerve Modulation: Muscarinic receptors are also present in the urothelium and on afferent nerve endings. The binding of 5-HMT to these receptors is believed to modulate the release of neurotransmitters and reduce afferent signaling from the bladder to the spinal cord, thereby decreasing the sensation of urgency.[3]
Data Presentation
Table 1: Summary of Urodynamic Outcomes in Clinical Studies of Fesoterodine for NDO in Adults
| Study | Patient Population | N | Treatment | Duration | Change in Maximum Cystometric Capacity (mL) | Change in Maximum Detrusor Pressure (cmH₂O) | Disappearance of NDO |
| Yamanishi et al. (2020)[5][6][7] | NDO and/or low compliance bladder | 60 | Fesoterodine 4-8 mg/day | 12 weeks | +79.9 (p < 0.001) | - (Significant decrease, p < 0.001) | 23.5% (12 of 51 patients) |
| Konstantinidis et al. (2021)[8][9] | NDO due to SCI or MS | 124 | Fesoterodine 8 mg/day | 3 months | Significant increase (p < 0.001) | Significant reduction (p < 0.001) | Not Reported |
| Walter et al. (2022)[10][11] | NDO due to SCI | 12 | Fesoterodine (dose escalated) | 12 weeks | +270 (p = 0.002) | -32 (p = 0.009) | 58% (7 of 12 patients) |
Table 2: Summary of Urodynamic Outcomes in a Clinical Study of Fesoterodine for NDO in Children
| Study | Patient Population | N | Treatment | Duration | Change in Maximum Cystometric Capacity (mL) |
| Pediatric Phase 3 Study (2022)[12] | NDO (6 to <18 years) | 124 (Cohort 1: >25 kg) | Fesoterodine 4 mg or 8 mg/day | 12 weeks | Significant increase from baseline |
| 57 (Cohort 2: ≤25 kg) | Fesoterodine 2 mg or 4 mg/day (beads-in-capsule) | 12 weeks | Improvement from baseline |
Table 3: Summary of Cystometric Outcomes in a Preclinical Study of Fesoterodine for NDO
| Study | Animal Model | N | Treatment Groups | Duration | Change in Intermicturition Pressure (IMP) | Change in Maximum Pressure (Pmax) |
| Biardeau et al. (2017)[4][5] | Spinal Cord Transected (SCT) Rats | 33 | SCT Control, Fesoterodine 0.12 mg/kg/d, Fesoterodine 0.18 mg/kg/d (with and without washout) | 6 weeks | Significantly lower in low-dose group vs. SCT control | Significantly lower in all treated groups vs. SCT control |
Experimental Protocols
Clinical Study Protocol: Urodynamic Assessment of Fesoterodine Efficacy in Adults with NDO
This protocol is based on the methodologies described by Yamanishi et al. (2020) and Konstantinidis et al. (2021).[5][6][7][8][9]
1. Patient Selection:
-
Inclusion criteria: Adults (18-80 years) with stable NDO secondary to a neurological condition (e.g., SCI, MS) for at least 6 months, confirmed by a baseline urodynamic study.
-
Exclusion criteria: Indwelling catheter, acute urinary tract infection, history of bladder augmentation.
2. Study Design:
-
A prospective, open-label, single-arm study.
-
Duration: 12 weeks of treatment with a baseline and end-of-treatment evaluation.
3. Treatment:
-
Fesoterodine 4 mg once daily for the initial 4 weeks.
-
Dose may be increased to 8 mg once daily based on patient response and tolerability.
4. Urodynamic Study (UDS) Protocol:
-
Catheterization: A 7-Fr double-lumen catheter is inserted into the bladder, and a balloon catheter is placed in the rectum to measure intra-abdominal pressure.
-
Filling Cystometry: The bladder is filled with sterile saline at room temperature at a medium-fill rate (e.g., 30-50 mL/min).
-
Parameters Measured:
-
First desire to void (FDV)
-
Maximum cystometric capacity (MCC)
-
Bladder compliance
-
Presence and amplitude of involuntary detrusor contractions
-
Maximum detrusor pressure (Pdetmax) during the filling phase
-
-
Procedure: UDS is performed at baseline and after 12 weeks of treatment.
5. Outcome Measures:
-
Primary: Change from baseline in MCC.
-
Secondary: Changes in other urodynamic parameters, disappearance of NDO, and patient-reported outcomes (e.g., Overactive Bladder Symptom Score, International Consultation on Incontinence Questionnaire-Short Form).
Preclinical Study Protocol: Evaluation of Fesoterodine in a Rat Model of NDO
This protocol is based on the methodology described by Biardeau et al. (2017).[4][5]
1. Animal Model:
-
Adult female Sprague-Dawley rats.
-
Spinal cord transection (SCT) at the T10 level to induce NDO.
2. Study Groups:
-
Normal controls
-
SCT controls (untreated)
-
SCT rats + Fesoterodine 0.12 mg/kg/day
-
SCT rats + Fesoterodine 0.18 mg/kg/day
-
SCT rats + Fesoterodine (both doses) with a 72-hour washout period before cystometry.
3. Drug Administration:
-
Continuous administration of fesoterodine fumarate (FF) via osmotic pumps implanted subcutaneously.
4. Cystometry Protocol (6 weeks post-SCT):
-
Procedure: Performed in awake, unrestrained rats.
-
Catheterization: A catheter is implanted in the bladder dome for infusion and pressure recording.
-
Infusion: Saline is infused into the bladder at a constant rate.
-
Parameters Recorded:
-
Intermicturition pressure (IMP)
-
Baseline pressure
-
Threshold pressure (Pthres) for micturition
-
Maximum pressure (Pmax) during micturition
-
5. Statistical Analysis:
-
Comparison of cystometric parameters between the different treatment groups and the SCT control group using appropriate statistical tests (e.g., Kruskal-Wallis with post-hoc Dunn's tests).
References
- 1. Early Fesoterodine Fumarate Administration Prevents Neurogenic Detrusor Overactivity in a Spinal Cord Transected Rat Model | PLOS One [journals.plos.org]
- 2. Efficacy of fesoterodine fumarate (8 mg) in neurogenic detrusor overactivity due to spinal cord lesion or multiple sclerosis: A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Fesoterodine Fumarate Administration Prevents Neurogenic Detrusor Overactivity in a Spinal Cord Transected Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Urodynamic efficacy of fesoterodine for the treatment of neurogenic detrusor overactivity and/or low compliance bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for a phase II, open-label exploratory study investigating the efficacy of fesoterodine for treatment of adult patients with spinal cord injury suffering from neurogenic detrusor overactivity for amelioration of autonomic dysreflexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fesoterodine Ameliorates Autonomic Dysreflexia While Improving Lower Urinary Tract Function and Urinary Incontinence-Related Quality of Life in Individuals With Spinal Cord Injury: A Prospective Phase IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fesoterodine treatment of pediatric patients with neurogenic detrusor overactivity: A 24-week, randomized, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fesoterodine L-mandelate in Pelvic Congestion Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelvic Congestion Syndrome (PCS) is a condition characterized by chronic pelvic pain, often associated with varicose veins in the pelvic region. The underlying pathophysiology is thought to involve venous insufficiency and hormonal influences, leading to a variety of symptoms, including urinary frequency and urgency. Fesoterodine, a competitive muscarinic receptor antagonist, is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] 5-HMT is a potent antimuscarinic agent that has shown efficacy in treating overactive bladder symptoms.[2] This document provides detailed application notes and protocols for the use of Fesoterodine L-mandelate in preclinical animal models of pelvic congestion, focusing on its effects on urodynamic parameters and the underlying molecular mechanisms.
Mechanism of Action in the Bladder
Fesoterodine's therapeutic effect is mediated by its active metabolite, 5-HMT, which acts as a competitive antagonist at muscarinic receptors. In the urinary bladder, detrusor smooth muscle contraction is primarily mediated by the M3 muscarinic receptor subtype, while the M2 subtype is more numerous and can contribute to contraction indirectly by inhibiting sympathetically-mediated relaxation.[3][4][5] In a rat model of pelvic congestion, a significant upregulation of both M2 and M3 muscarinic receptor subtypes has been observed in the urothelium, suggesting a heightened sensitivity to cholinergic stimulation in this condition.[3][4][6] By blocking these receptors, 5-HMT reduces involuntary bladder contractions, thereby increasing bladder capacity and reducing urinary frequency and urgency.
Experimental Models and Protocols
Animal Model of Pelvic Congestion
A validated and commonly used animal model for studying pelvic congestion syndrome is the surgical ligation of specific pelvic veins in female rats.
Protocol: Induction of Pelvic Congestion in Female Sprague-Dawley Rats [3][4][6]
-
Animal Preparation: Use female Sprague-Dawley rats weighing 250-300g. Anesthetize the rats using an appropriate anesthetic agent (e.g., 2% isoflurane).
-
Surgical Procedure:
-
Make a lower abdominal incision to expose the pelvic organs.
-
Carefully ligate the bilateral common iliac and uterine veins. Metal clips can be used for the common iliac veins.
-
Perform an en bloc ligation of the bilateral uterine veins, arteries, and the uterine horn at a site adjacent to the ovaries.
-
-
Post-operative Care: Close the incision in layers. Provide appropriate post-operative analgesia and monitor the animals for recovery. Sham-operated control animals should undergo the same surgical procedure without vein ligation.
-
Model Maturation: Allow a period of at least two weeks for the pelvic congestion model to develop before initiating experimental studies.
Urodynamic Evaluation
Urodynamic studies are essential for assessing bladder function in the pelvic congestion model and evaluating the effects of this compound.
Protocol: In Vivo Single Cystometry in Rats [3][6]
-
Catheter Implantation: Under anesthesia, implant a catheter into the bladder dome. The catheter can be tunneled subcutaneously and exteriorized at the nape of the neck for conscious, freely moving animal studies.
-
Acclimatization: Allow the animals to recover from surgery and acclimate to the metabolic cages for urodynamic recording.
-
Cystometry Procedure:
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse sterile saline at a constant rate (e.g., 0.04 mL/min) to induce micturition cycles.
-
Record the following urodynamic parameters:
-
Bladder Capacity (BC): The volume of saline infused into the bladder to induce the first micturition.
-
Micturition Pressure (MP): The maximum bladder pressure during micturition.
-
Threshold Pressure (TP): The bladder pressure at the start of micturition.
-
Intercontraction Interval (ICI): The time between micturition events.
-
Residual Volume (RV): The volume of urine remaining in the bladder after micturition.
-
-
Drug Preparation and Administration
This compound is a prodrug, and its effects are mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). For in vivo studies in rats, direct administration of 5-HMT is often performed to ensure accurate dosing and immediate bioavailability.
Protocol: Intravenous Administration of 5-HMT [7]
-
Drug Preparation: Dissolve 5-hydroxymethyl tolterodine in a suitable vehicle, such as sterile saline. The concentration should be prepared to allow for the desired dose to be administered in an appropriate volume (e.g., maximum bolus injection of 5 ml/kg for rats).[8]
-
Administration: Administer the 5-HMT solution intravenously (IV) via the tail vein or a previously implanted catheter. A typical dose used in rat models is 0.1 mg/kg.[7]
-
Timing: Administer the drug and allow for a stabilization period before commencing urodynamic recordings to assess its effects.
Data Presentation
The following tables summarize the quantitative data on the effects of pelvic congestion and the subsequent treatment with the active metabolite of fesoterodine (5-HMT) on urodynamic parameters and muscarinic receptor expression in a rat model.
Table 1: Urodynamic Parameters in Control and Pelvic Congestion (PC) Model Rats
| Parameter | Control Rats | Pelvic Congestion (PC) Rats |
| Bladder Capacity (mL) | Increased | Decreased[3][4][6] |
| Micturition Pressure (cmH₂O) | Unchanged | Unchanged[3][4][6] |
| Threshold Pressure (cmH₂O) | Unchanged | Unchanged[3][4][6] |
Table 2: Urodynamic Effects of 5-Hydroxymethyl Tolterodine (5-HMT) in Pelvic Congestion (PC) Model Rats
| Treatment Group | Bladder Capacity (BC) | Micturition Pressure (MP) | Threshold Pressure (TP) |
| PC Model + Vehicle | Baseline | No significant change | No significant change |
| PC Model + 5-HMT (monotherapy) | Significantly Increased | No significant change | No significant change |
| PC Model + 5-HMT + Mirabegron | Significantly Increased (greater than monotherapy) | No significant change | No significant change |
Data synthesized from a study where the combination effect was the primary focus, but monotherapy effects were also reported.[3][4][6]
Table 3: Muscarinic Receptor Expression in the Urothelium of Control and Pelvic Congestion (PC) Model Rats
| Receptor Subtype | Relative mRNA Expression (PC vs. Control) |
| M2 Muscarinic Receptor | Approximately 2-fold increase[3][4][6] |
| M3 Muscarinic Receptor | Approximately 2-fold increase[3][4][6] |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in bladder smooth muscle contraction and the mechanism of action of Fesoterodine's active metabolite, 5-HMT.
Caption: M2/M3 signaling in bladder and Fesoterodine's action.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a rat model of pelvic congestion.
Caption: Experimental workflow for Fesoterodine evaluation.
Conclusion
The rat model of pelvic congestion induced by venous ligation provides a valuable tool for studying the effects of this compound on bladder dysfunction associated with this condition. The upregulation of M2 and M3 muscarinic receptors in this model suggests a potential for heightened sensitivity to antimuscarinic therapy. The active metabolite of Fesoterodine, 5-HMT, has been shown to increase bladder capacity in this model, supporting its potential therapeutic utility. The detailed protocols and data presented herein provide a framework for researchers to further investigate the application of this compound in the context of pelvic congestion syndrome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urodynamic evaluation of fesoterodine metabolite, doxazosin and their combination in a rat model of partial urethral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
Fesoterodine L-mandelate Experimental Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experimental studies involving Fesoterodine L-mandelate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during analytical, formulation, and in-vitro experiments with this compound.
Analytical Chromatography (HPLC & LC-MS/MS)
Question: I am observing poor peak shape (tailing or fronting) for Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), during HPLC analysis. What could be the cause and how can I resolve it?
Answer:
Poor peak shape in the chromatographic analysis of Fesoterodine and 5-HMT can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor Peak Shape
Technical Support Center: Optimizing Fesoterodine L-mandelate Dosage in Preclinical Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fesoterodine L-mandelate in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] 5-HMT is a competitive, non-subtype selective muscarinic receptor antagonist.[1][4] It binds to muscarinic receptors (M1, M2, M3, M4, and M5) with high affinity, which inhibits bladder smooth muscle contractions, thereby reducing intravesical pressure and increasing bladder capacity.[1][5][6] This action helps to alleviate symptoms of overactive bladder.[1][7]
Q2: Which animal species are most relevant for preclinical studies of this compound?
A2: Based on pharmacokinetic and metabolism data, the mouse and dog are considered the most relevant animal species for predicting the human response to fesoterodine.[1] The rat is considered less relevant due to differences in metabolism.[1]
Q3: What are the common adverse effects of this compound observed in preclinical animal studies?
A3: The most common adverse effects are related to the drug's antimuscarinic (anticholinergic) properties. These include:
-
Dry mouth and eyes: Reduced salivation and lacrimal secretion are common. In dogs, this can manifest as mydriasis (dilated pupils), conjunctivitis, and adhered eyelids.[1][8]
-
Constipation and reduced gastrointestinal motility. [8]
-
Urinary retention: At higher doses, bladder distension can occur, which may lead to secondary urinary tract infections.[1]
-
Cardiovascular effects: Dose-dependent increases in heart rate (tachycardia) have been observed.[1][4]
-
Central Nervous System (CNS) effects: At high doses, signs such as reduced motility, ataxia, and dyspnea may be observed.[1]
Q4: How can I manage the anticholinergic side effects in my animal models?
A4: To manage anticholinergic side effects, consider the following:
-
Hydration: Ensure animals have easy access to water to mitigate the effects of dry mouth.
-
Eye Care: For studies involving dogs, the use of artificial lacrimal fluid may be necessary to prevent complications from dry eyes.[1]
-
Dose Adjustment: If severe side effects are observed, a reduction in the dose may be necessary.
-
Monitoring: Closely monitor animals for signs of urinary retention and constipation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations of the active metabolite (5-HMT). | - Improper oral gavage technique leading to inconsistent dosing.- Differences in esterase activity among individual animals.- Genetic polymorphisms in metabolizing enzymes (though less of a factor than with tolterodine).[3] | - Ensure all personnel are properly trained in oral gavage techniques.- Use a consistent and appropriate vehicle for drug administration.- Increase the number of animals per group to account for individual variability. |
| Unexpected animal mortality at higher doses. | - Exaggerated pharmacodynamic effects, such as bladder distension leading to urinary tract infections.[1]- Acute toxicity due to exceeding the maximum tolerated dose (MTD). | - Perform a thorough dose-range finding study to establish the MTD.- Monitor animals closely for signs of distress, particularly related to urination.- Conduct necropsies on deceased animals to determine the cause of death. |
| Lack of efficacy at expected therapeutic doses. | - Poor absorption of the compound.- Incorrect dose calculation or preparation.- The animal model may not be appropriate for the intended therapeutic effect. | - Verify the solubility and stability of this compound in the chosen vehicle.- Double-check all dose calculations and preparation procedures.- Re-evaluate the suitability of the animal model for studying overactive bladder. |
| Inconsistent results in cystometry experiments. | - Improper catheter placement.- Anesthesia affecting bladder function.- Animal stress influencing urodynamic parameters. | - Ensure proper training and consistent technique for bladder catheterization.- Choose an anesthetic with minimal effects on bladder contractility and allow for an adequate stabilization period.- Acclimatize animals to the experimental setup to minimize stress. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Fesoterodine's Active Metabolite (5-HMT) in Preclinical Species
| Species | Route of Administration | Tmax (approx.) | Bioavailability of 5-HMT | Key Metabolic Pathways |
| Mouse | Oral | 0.5 hours[1] | 50%[1] | Rapid hydrolysis to 5-HMT.[1] |
| Rat | Oral | 0.5 hours[1] | 14%[1] | Rapid hydrolysis to 5-HMT.[1] |
| Dog | Oral | 1 hour[1] | 98%[1] | Slower hydrolysis; both fesoterodine and 5-HMT are detectable in plasma.[1] |
Table 2: Acute Toxicity of Orally Administered this compound
| Species | Parameter | Value (mg/kg) | Observed Clinical Signs |
| Mouse | Approx. LD50 | 316[1] | Reduced motility, ataxia, dyspnea, reduced muscle tone (starting at 215 mg/kg).[1] |
| Rat (male) | Approx. LD50 | 681[1] | Reduced motility, ataxia, dyspnea, reduced muscle tone (starting at 215 mg/kg).[1] |
| Rat (female) | Approx. LD50 | 454[1] | Reduced motility, ataxia, dyspnea, reduced muscle tone (starting at 215 mg/kg).[1] |
Table 3: No-Observed-Adverse-Effect-Level (NOAEL) in Repeated-Dose Toxicity Studies (Oral Administration)
| Species | Duration of Study | NOAEL (mg/kg/day) |
| Mouse | 6 months | 25[1] |
| Rat | 13 weeks | 15[1] |
| Dog | 9 months | 2.5 |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats via Gavage
-
Animal Preparation:
-
Use adult male or female Sprague-Dawley rats, weighing 200-250g.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
House animals in standard cages with free access to food and water.
-
Fast animals for 4-6 hours before dosing to ensure gastric emptying, but do not withhold water.
-
-
Drug Formulation:
-
Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.
-
Vortex the formulation thoroughly before each administration to ensure homogeneity.
-
-
Dosing Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Use a sterile, ball-tipped gavage needle (16-18 gauge).
-
Introduce the needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the calculated volume of the drug formulation slowly and carefully.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress or misdosing (e.g., coughing, fluid from the nose).
-
-
Post-Dosing Care:
-
Return the animal to its cage.
-
Observe the animal for any immediate adverse reactions.
-
Provide access to food and water after a short recovery period (e.g., 30 minutes).
-
Protocol 2: Cystometry in Anesthetized Rats
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally).
-
Place the animal on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a catheter (e.g., PE-50 tubing with a flared tip) into the dome of the bladder and secure it with a purse-string suture.
-
Close the abdominal incision in layers.
-
-
Cystometry Setup:
-
Connect the bladder catheter to a three-way stopcock.
-
Connect one port of the stopcock to a pressure transducer to record intravesical pressure.
-
Connect the other port to an infusion pump for saline infusion.
-
Place a receptacle on a force-displacement transducer to measure voided volume.
-
-
Data Acquisition:
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Begin infusing warm sterile saline into the bladder at a constant rate (e.g., 0.05-0.1 mL/min).
-
Continuously record intravesical pressure and voided volume.
-
Identify micturition cycles, characterized by a sharp rise in bladder pressure followed by voiding.
-
Administer this compound (or its active metabolite, 5-HMT) intravenously or allow for sufficient time after oral administration for the drug to take effect.
-
Continue recording to assess the drug's effect on urodynamic parameters.
-
-
Parameters to be Measured:
-
Bladder capacity (volume at which micturition occurs).
-
Micturition pressure (peak pressure during voiding).
-
Threshold pressure (pressure at which micturition is initiated).
-
Intercontraction interval (time between voiding events).
-
Voided volume.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing fesoterodine dosage.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of flexible-dose fesoterodine on overactive bladder symptoms and treatment satisfaction: an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Urodynamic evaluation of fesoterodine metabolite, doxazosin and their combination in a rat model of partial urethral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Summary Basis of Decision for Toviaz ™ - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
Fesoterodine L-mandelate In Vivo Metabolite Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo identification and profiling of fesoterodine L-mandelate metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of fesoterodine observed in vivo?
A1: Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), also known as SPM 7605.[1][2][3] Due to this rapid conversion, fesoterodine itself is typically not detected in plasma.[1][4] 5-HMT is further metabolized in the liver via two main pathways involving cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][5] This subsequent metabolism results in several key metabolites:
-
Carboxy metabolite (SPM 5509): Formed via CYP2D6-mediated oxidation of 5-HMT.
-
N-desisopropyl metabolite (SPM 7789): Formed via CYP3A4-mediated N-dealkylation of 5-HMT.
-
Carboxy-N-desisopropyl metabolite (SPM 7790): A further metabolite of both the carboxy and N-desisopropyl metabolites.[5]
Q2: What is the expected distribution of fesoterodine metabolites in urine?
A2: Following oral administration of fesoterodine, approximately 70% of the administered dose can be recovered in the urine. The distribution of the metabolites in urine is as follows:
-
Carboxy metabolite: ~34%
-
Carboxy-N-desisopropyl metabolite: ~18%
-
Active metabolite (5-HMT): ~16%
-
N-desisopropyl metabolite: ~1%[5] A smaller portion, around 7%, is recovered in feces.[5]
Q3: Why is fesoterodine often undetectable in plasma samples?
A3: Fesoterodine is designed as a prodrug and undergoes rapid and extensive hydrolysis by nonspecific esterases in the blood to form its active metabolite, 5-HMT.[1][3] This conversion is so efficient that the parent compound, fesoterodine, has a very short half-life and is generally not found in measurable concentrations in plasma following oral administration.[1][4]
Q4: How does CYP2D6 metabolizer status affect the pharmacokinetics of the active metabolite, 5-HMT?
A4: The CYP2D6 enzyme is one of the primary pathways for the metabolism of 5-HMT.[3][5] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 genotype. In CYP2D6 poor metabolizers, the Cmax (maximum plasma concentration) and AUC (area under the curve) of 5-HMT are increased by approximately 1.7- and 2-fold, respectively, compared to extensive metabolizers.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for fesoterodine metabolites.
Table 1: Urinary Excretion of Fesoterodine Metabolites
| Metabolite | Percentage of Administered Dose Recovered in Urine |
| Carboxy metabolite | ~34% |
| Carboxy-N-desisopropyl metabolite | ~18% |
| Active metabolite (5-HMT) | ~16% |
| N-desisopropyl metabolite | ~1% |
| Total Recovery in Urine | ~70% |
Data sourced from Pfizer's clinical pharmacology data.[5]
Table 2: Pharmacokinetic Parameters of 5-HMT in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers
| Fesoterodine Dose | Metabolizer Status | Cmax (ng/mL) | AUC (ng*h/mL) |
| 4 mg | EM | 1.89 | 21.2 |
| 4 mg | PM | 3.45 | 40.5 |
| 8 mg | EM | 3.98 | 45.3 |
| 8 mg | PM | 6.90 | 88.7 |
Data presented as mean values.[5]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Fesoterodine and its Metabolites from Plasma
-
Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add a precipitating agent such as a solution of acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis.
-
Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Quantification of 5-HMT
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 5-HMT and an internal standard.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal for fesoterodine | Rapid in vivo and ex vivo hydrolysis to 5-HMT. | This is expected. Focus on the quantification of 5-HMT and other downstream metabolites. Ensure proper sample handling (e.g., immediate cooling and processing) to minimize ex vivo degradation if fesoterodine measurement is attempted. |
| High variability in 5-HMT concentrations | Differences in CYP2D6 metabolizer status among subjects. | Genotype the study subjects for CYP2D6 to stratify the data. This will help in understanding the source of variability. |
| Poor peak shape or retention time shifts | Column degradation, mobile phase issues, or sample matrix effects. | - Use a guard column to protect the analytical column.- Ensure the mobile phase is correctly prepared and degassed.- Optimize the sample clean-up procedure to remove interfering matrix components. |
| Ion suppression or enhancement | Co-eluting endogenous compounds from the biological matrix. | - Improve chromatographic separation to resolve the analyte from interfering compounds.- Employ a more effective sample preparation technique (e.g., solid-phase extraction) to remove matrix components. |
Visualizations
Caption: Metabolic pathway of fesoterodine in vivo.
Caption: General experimental workflow for metabolite analysis.
References
Troubleshooting Fesoterodine L-mandelate solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fesoterodine L-mandelate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3] This active metabolite is responsible for the antimuscarinic activity of the compound.[3] Fesoterodine is non-subtype selective, meaning it antagonizes all five muscarinic receptor subtypes (M1-M5).[1][2] The primary mechanism of action involves the inhibition of bladder contraction by blocking muscarinic receptors in the bladder smooth muscle.[3]
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). Some suppliers offer pre-dissolved solutions of this compound in DMSO. While specific quantitative data for its solubility in aqueous buffers like PBS or cell culture media is limited, the fumarate salt of fesoterodine is described as freely soluble in aqueous solvents. However, it is crucial to experimentally determine the solubility of the L-mandelate salt in your specific aqueous-based assay medium.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration. Preparing a fresh stock solution is recommended. If storage is necessary, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
Troubleshooting Guide: Solubility Issues in In Vitro Assays
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media. | The aqueous solubility of this compound is exceeded. | - Lower the final concentration of this compound in the assay. - Increase the percentage of DMSO in the final working solution (ensure final DMSO concentration is compatible with your cells/assay, typically ≤0.5%). - Perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer while vortexing gently to ensure gradual dissolution. |
| Cloudiness or precipitate formation in the stock solution. | The compound may have low solubility in the chosen solvent at that concentration, or the solvent may have absorbed water. | - Use fresh, anhydrous DMSO to prepare the stock solution. - Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. - If precipitation persists, the concentration may be too high for that solvent. Prepare a new, lower concentration stock solution. |
| Inconsistent experimental results. | The compound may not be fully dissolved or may be degrading in solution. | - Visually inspect the solution for any undissolved particles before use. - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution by aliquoting after the initial preparation. |
| Difficulty dissolving the solid compound. | The compound may require energy to dissolve efficiently. | - Use gentle warming (37°C) and/or sonication to facilitate dissolution. - Increase the volume of the solvent to prepare a more dilute, and therefore more easily dissolved, stock solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When diluting, add the DMSO stock solution to the cell culture medium while gently vortexing to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the working solution is not toxic to the cells (typically ≤0.5%).
-
Use the freshly prepared working solution immediately for your in vitro assay.
-
Signaling Pathway and Experimental Workflow
Fesoterodine's active metabolite, 5-hydroxymethyl tolterodine, acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is coupled to a Gq protein. The binding of an agonist (like acetylcholine) to the M3 receptor typically initiates a signaling cascade that leads to an increase in intracellular calcium. Fesoterodine, by blocking this receptor, inhibits this downstream signaling.
Caption: Fesoterodine's antagonism of the M3 muscarinic receptor signaling pathway.
The following diagram illustrates a recommended workflow for troubleshooting solubility issues with this compound for in vitro assays.
Caption: A logical workflow for troubleshooting this compound solubility.
References
Technical Support Center: Minimizing Off-Target Effects of Fesoterodine L-mandelate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of Fesoterodine L-mandelate and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of Fesoterodine's active metabolite, 5-HMT?
A1: The active metabolite of Fesoterodine, 5-hydroxymethyl tolterodine (5-HMT), is a potent and specific muscarinic receptor antagonist.[1] While highly selective for muscarinic receptors, in vitro studies have investigated its activity at other potential cellular targets. These studies indicate that 5-HMT has significantly weaker activity at alpha-adrenergic receptors, histamine receptors, and calcium channels, with IC50 values in the micromolar range, compared to its nanomolar potency at muscarinic receptors.[1]
Q2: What are the initial signs of potential off-target effects in my cell-based assay?
A2: Unexplained or unexpected results in your experiments could indicate off-target effects. Key signs include:
-
Discrepancy with known pharmacology: Observing a cellular response that cannot be attributed to the blockade of muscarinic receptors.
-
Inconsistent results with other muscarinic antagonists: A different, structurally unrelated muscarinic antagonist does not produce the same phenotype.
-
Unusual dose-response curve: The dose-response curve for your observed effect may have a different shape or potency than expected for muscarinic receptor antagonism.
-
Cell death at therapeutic concentrations: Significant cytotoxicity observed at concentrations where 5-HMT should primarily be acting on muscarinic receptors.
Q3: How can I distinguish between on-target and off-target effects?
A3: A multi-pronged approach is recommended:
-
Use of a negative control: Employ a structurally similar but inactive analog of 5-HMT, if available.
-
Rescue experiments: If the observed phenotype is due to muscarinic receptor blockade, it should be reversible by adding a muscarinic receptor agonist.
-
Orthogonal approaches: Use alternative methods to inhibit the target, such as siRNA or CRISPR-Cas9, to see if the same phenotype is observed.
-
Testing in target-null cell lines: If available, use cell lines that do not express the intended muscarinic receptor subtype. The off-target effect should persist in these cells.
Q4: Are there strategies to minimize off-target effects from the outset?
A4: Yes, careful experimental design can help minimize off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound or 5-HMT that elicits the desired on-target effect in your assay.
-
Optimize incubation time: Shorter incubation times can sometimes reduce the likelihood of off-target effects.
-
Ensure high-purity compounds: Use highly pure this compound and 5-HMT to avoid confounding effects from impurities.
-
Thoroughly characterize your cell model: Understand the expression profile of muscarinic receptors and other potential off-targets in your chosen cell line.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a broad-panel kinase inhibition screen to identify potential off-target kinases. |
| Induction of apoptosis/necrosis through an off-target pathway | Conduct assays to measure markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). |
| Mitochondrial toxicity | Evaluate mitochondrial function using assays such as MTT or Seahorse XF analysis. |
| Compound precipitation at high concentrations | Visually inspect the culture medium for any signs of precipitation. Determine the solubility of the compound in your assay buffer. |
Issue 2: Inconsistent Results Compared to Other Muscarinic Antagonists
| Possible Cause | Troubleshooting Step |
| Different off-target profiles of the compounds | Profile both your test compound (5-HMT) and the reference antagonist against a panel of off-targets to identify differences in their selectivity. |
| Differences in receptor subtype selectivity | Fesoterodine and 5-HMT are considered non-subtype selective muscarinic antagonists.[1] However, subtle differences may exist. Perform binding or functional assays across all five muscarinic receptor subtypes (M1-M5). |
| Variability in experimental conditions | Ensure that assay conditions (e.g., cell density, incubation time, reagent concentrations) are identical when comparing different compounds. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the on-target and potential off-target activities of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of Fesoterodine.
Table 1: On-Target Muscarinic Receptor Binding Affinity of Fesoterodine and 5-HMT in Human Tissues
| Compound | Tissue | Ki (nM) |
| Fesoterodine | Bladder Detrusor | 20.5 |
| Bladder Mucosa | 7.3 | |
| Parotid Gland | - | |
| 5-HMT | Bladder Detrusor | 2.3 - 10.6 |
| Bladder Mucosa | - | |
| Parotid Gland | - |
Data adapted from a study on human tissue homogenates.[2] The ratio of parotid gland Ki to bladder Ki was used to estimate bladder selectivity.
Table 2: In Vitro Off-Target Profile of Tolterodine and 5-Hydroxymethyl Tolterodine (5-HMT)
| Target | Assay | Tolterodine IC50 (µM) | 5-HMT IC50 (µM) |
| On-Target | |||
| Muscarinic Receptors (Guinea Pig Bladder) | Carbachol-induced contraction | 0.014 | 0.0057 |
| Off-Targets | |||
| Alpha-adrenergic Receptors (Rat Portal Vein) | - | >10 | >10 |
| Histamine Receptors (Guinea Pig Ileum) | - | 2.8 | >10 |
| Calcium Channels (Guinea Pig Bladder) | K+-depolarized contraction | 6.7 | >10 |
| Calcium Channels (Guinea Pig Atria) | Spontaneous beating rate | 5.2 | >10 |
| Calcium Channels (Guinea Pig Papillary Muscle) | Electrically-driven contraction | >10 | >10 |
This data is for tolterodine and its metabolite 5-HMT, which is the active metabolite of fesoterodine.[1] A radioligand binding screen against 54 different receptors and binding sites showed significant affinity only for muscarinic receptors.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of 5-HMT to a potential off-target receptor.
1. Membrane Preparation:
- Culture cells expressing the off-target receptor of interest.
- Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Assay:
- In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the off-target receptor, and varying concentrations of 5-HMT.
- Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the off-target receptor).
- Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
3. Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the concentration of 5-HMT.
- Determine the IC50 value, which is the concentration of 5-HMT that inhibits 50% of the specific radioligand binding.
- Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
Protocol 2: Functional Cell-Based Assay for Off-Target Activity (Calcium Mobilization)
This protocol is designed to assess if 5-HMT can inhibit the function of a Gq-coupled off-target receptor.
1. Cell Preparation:
- Plate cells expressing the Gq-coupled off-target receptor in a black, clear-bottom 96-well plate.
- Allow cells to attach and grow overnight.
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Incubate to allow for de-esterification of the dye.
3. Compound Addition and Measurement:
- Wash the cells with an appropriate assay buffer.
- Add varying concentrations of 5-HMT to the wells and incubate for a predetermined time.
- Place the plate in a fluorescence plate reader capable of kinetic reads.
- Add a known agonist for the off-target receptor to all wells and immediately begin measuring fluorescence intensity over time.
4. Data Analysis:
- For each well, determine the peak fluorescence response after agonist addition.
- Plot the peak fluorescence response against the concentration of 5-HMT.
- Determine the IC50 value, which is the concentration of 5-HMT that inhibits 50% of the agonist-induced calcium mobilization.
Visualizations
Caption: A general workflow for assessing the off-target effects of a compound in cell-based assays.
Caption: Simplified signaling pathway illustrating on-target and potential off-target effects of Fesoterodine's active metabolite.
References
Addressing variability in Fesoterodine L-mandelate's conversion to 5-HMT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fesoterodine L-mandelate and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of conversion of Fesoterodine to 5-HMT?
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3][4][5][6][7][8][9] This conversion is a key activation step and is not dependent on the cytochrome P450 (CYP) enzyme system.[1][3][4][5][10]
Q2: What are the main factors contributing to variability in 5-HMT plasma concentrations?
The primary sources of variability in 5-HMT concentrations arise from its subsequent metabolism and elimination, not its formation from fesoterodine. Key factors include:
-
Genetic Polymorphism of CYP2D6: The CYP2D6 enzyme is a major pathway for the metabolism of 5-HMT into inactive metabolites.[1][3][11][12][13][14][15][16] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes (e.g., poor, extensive, and ultrarapid metabolizers), which significantly impacts the clearance of 5-HMT.[1][10][11][12][13][14][15]
-
CYP3A4 Activity and Drug Interactions: CYP3A4 is another important enzyme involved in the metabolism of 5-HMT.[1][3][11][12][13][14][15][16] Co-administration of drugs that are potent inhibitors or inducers of CYP3A4 can alter 5-HMT plasma levels.[11][17][18]
-
Renal and Hepatic Impairment: Both kidney and liver function play a significant role in the elimination of 5-HMT and its metabolites.[19][20] Impairment in these organs can lead to altered clearance and increased exposure to 5-HMT.[19][20]
-
Drug-Drug Interactions: Concomitant use of other medications that are substrates, inhibitors, or inducers of CYP2D6 or CYP3A4 can lead to competitive metabolism and altered 5-HMT concentrations.[18][21][22]
Q3: How does the CYP2D6 metabolizer status affect 5-HMT pharmacokinetics?
Individuals who are CYP2D6 poor metabolizers (PMs) exhibit significantly higher plasma concentrations (Cmax) and overall exposure (AUC) of 5-HMT compared to extensive metabolizers (EMs).[1][3][4][11] Studies have shown that in PMs, the Cmax and AUC of 5-HMT can be approximately 1.7-fold and 2-fold higher, respectively, than in EMs.[11][13]
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro and in-vivo experiments involving the conversion of Fesoterodine to 5-HMT.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High inter-individual variability in 5-HMT levels in human studies. | Genetic polymorphism in CYP2D6.[1][10][11][12][13][14][15] Concomitant medications affecting CYP3A4 or CYP2D6.[11][17][18][21][22] Undisclosed renal or hepatic impairment.[19][20] | Genotype study participants for CYP2D6 status. Screen for and document all concomitant medications. Assess renal and hepatic function of study participants. |
| Inconsistent 5-HMT formation in in-vitro assays using liver microsomes. | Fesoterodine is primarily activated by esterases, not hepatic CYP enzymes.[1][3][4][5][10] Liver microsomes may have variable esterase activity. | Use plasma or specific recombinant esterases for in-vitro conversion studies.[23][24][25] If studying 5-HMT metabolism, use liver microsomes but be aware of the requirement for esterase pre-activation of fesoterodine. |
| Unexpectedly low 5-HMT levels in vivo. | Subject may be a CYP2D6 ultrarapid metabolizer.[12][13][14][15] Co-administration with a potent CYP3A4 or CYP2D6 inducer (e.g., rifampicin, carbamazepine).[18][19][22] | Genotype for CYP2D6 ultrarapid alleles. Review concomitant medications for potent enzyme inducers. |
| Unexpectedly high 5-HMT levels in vivo. | Subject may be a CYP2D6 poor metabolizer.[1][3][4][11] Co-administration with a potent CYP3A4 or CYP2D6 inhibitor (e.g., ketoconazole, clarithromycin).[11][17][18][22][26] Presence of renal or hepatic impairment.[19][20] | Genotype for CYP2D6 poor metabolizer alleles. Review concomitant medications for potent enzyme inhibitors. Assess organ function. |
| Poor recovery of 5-HMT during sample preparation for analysis. | Instability of the analyte in the biological matrix. Inefficient extraction method. | Investigate the ex vivo stability of 5-HMT in the specific matrix and storage conditions.[27] Optimize the protein precipitation or liquid-liquid extraction protocol. |
Data Presentation
Table 1: Influence of CYP2D6 Phenotype on 5-HMT Pharmacokinetic Parameters
| Phenotype | Cmax (ng/mL) | AUC (ng·h/mL) |
| Extensive Metabolizer (EM) | ~2.3 - 4.8 | ~25 - 50 |
| Poor Metabolizer (PM) | ~4.6 - 9.6 | ~50 - 100 |
Data are approximate ranges derived from multiple studies and can vary based on dose and study population.[1][3][4]
Table 2: Effect of CYP3A4 Inhibitors on 5-HMT Pharmacokinetics in CYP2D6 Extensive Metabolizers
| Co-administered Drug | CYP3A4 Inhibition | % Increase in 5-HMT Cmax | % Increase in 5-HMT AUC |
| Ketoconazole (200 mg BID) | Strong | ~100% | ~130% |
| Fluconazole | Moderate | ~19% | ~27% |
Data adapted from clinical drug interaction studies.[6][11]
Experimental Protocols
Protocol 1: Quantification of Fesoterodine and 5-HMT in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the simultaneous determination of Fesoterodine and 5-HMT in human plasma.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Fesoterodine, 5-HMT, and the internal standard.
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking known concentrations of Fesoterodine and 5-HMT into blank plasma.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the unknown samples using the calibration curve.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for LC-MS/MS analysis of 5-HMT.
References
- 1. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smw.ch [smw.ch]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Fesoterodine: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 16. Fesoterodine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. These highlights do not include all the information needed to use TOVIAZ safely and effectively. See full prescribing information for TOVIAZ. Toviaz® (fesoterodine fumarate)For oral administrationInitial U.S. Approval: 2008 [dailymed.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ics.org [ics.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Fesoterodine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fesoterodine (Toviaz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 27. ijbpas.com [ijbpas.com]
Technical Support Center: Enhancing Fesoterodine L-mandelate Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Fesoterodine L-mandelate in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in-vivo pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound in animal studies?
Fesoterodine itself is a prodrug and is rapidly and extensively hydrolyzed by nonspecific esterases in the plasma to its active moiety, 5-hydroxymethyl tolterodine (5-HMT)[1]. While this conversion is efficient, the overall bioavailability can be influenced by factors such as aqueous solubility, membrane permeability, and potential presystemic metabolism of 5-HMT by cytochrome P450 enzymes (CYP2D6 and CYP3A4)[1]. In rats, the bioavailability of the active metabolite after oral administration of fesoterodine has been reported to be relatively low.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Q3: What are the key pharmacokinetic parameters to measure in animal studies for this compound, and what are the typical values?
The key pharmacokinetic parameters for the active metabolite, 5-HMT, are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.
In a study with healthy human volunteers, single oral doses of 4 mg, 8 mg, and 12 mg of fesoterodine resulted in mean Cmax values of 2.3 ng/mL, 4.8 ng/mL, and 7.3 ng/mL for 5-HMT, respectively[4]. The Tmax is typically around 5 hours in humans[5]. Specific Cmax and AUC values for this compound in rats from publicly available studies using advanced formulations are limited.
Q4: What are the common issues encountered during oral gavage in rats and how can they be minimized?
Common issues include esophageal injury, accidental administration into the trachea, and stress-induced physiological changes that can affect pharmacokinetics. To minimize these issues:
-
Use a flexible gavage needle with a ball tip to prevent tissue damage.
-
Ensure proper restraint of the animal to prevent movement and injury.
-
Measure the gavage needle length from the tip of the rat's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Administer the formulation slowly and steadily. If the animal struggles or shows signs of distress, stop immediately.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Possible Causes:
-
Improper Dosing Technique: Inconsistent administration volume or technique can lead to significant variations in drug absorption.
-
Animal Stress: Stress from handling and restraint can alter gastrointestinal motility and blood flow, impacting drug absorption.
-
Formulation Instability: If using a suspension, inadequate resuspension before each dose can lead to inconsistent drug concentration. For lipid-based formulations, improper preparation can result in phase separation or variable droplet size.
-
Physiological Differences: Natural variations in gastric pH, enzyme activity, and intestinal transit time among individual animals.
Solutions:
-
Standardize Dosing Protocol: Ensure all researchers are trained on a consistent oral gavage technique. Use calibrated equipment for accurate volume administration.
-
Acclimatize Animals: Handle the animals for several days before the study to reduce stress associated with handling and the dosing procedure.
-
Optimize Formulation: For suspensions, ensure vigorous and consistent vortexing before each dose. For SNEDDS or other lipid-based systems, ensure the formulation is homogenous and stable.
-
Fasting: Fasting animals overnight before dosing can help reduce variability in gastric contents and pH.
Issue 2: Low or No Detectable Drug Levels in Plasma
Possible Causes:
-
Dosing Error: The animal may not have received the full dose due to spillage or spitting.
-
Poor Absorption: The formulation may not be effectively enhancing the drug's solubility or permeability.
-
Rapid Metabolism: The active metabolite (5-HMT) might be rapidly metabolized and cleared from the system.
-
Analytical Method Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) of the analytical method may not be low enough to detect the drug concentrations.
Solutions:
-
Confirm Dosing: Observe the animal immediately after dosing to ensure the formulation was swallowed.
-
Re-evaluate Formulation: Consider reformulating with different excipients or using a different formulation strategy (e.g., changing the oil or surfactant in a SNEDDS).
-
Increase Dose (with caution): If toxicity is not a concern, a higher dose may be administered to achieve detectable plasma concentrations.
-
Optimize Analytical Method: Improve the sensitivity of the LC-MS/MS method by optimizing extraction efficiency, chromatographic conditions, and mass spectrometer parameters.
Data Presentation
As specific comparative data for enhanced this compound formulations in animal models is not publicly available, the following table presents hypothetical data to illustrate how such results should be structured for clear comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of 5-HMT in Rats Following Oral Administration of Different this compound Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 25 | 2.0 ± 0.5 | 600 ± 110 | 100 |
| SNEDDS | 450 ± 60 | 1.5 ± 0.3 | 1800 ± 250 | 300 |
| Solid Lipid Nanoparticles | 300 ± 45 | 2.5 ± 0.6 | 1500 ± 200 | 250 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the aqueous suspension.
Experimental Protocols
Preparation of this compound Formulations (Hypothetical Examples)
-
Aqueous Suspension (Control): Weigh the required amount of this compound and suspend it in a 0.5% w/v carboxymethyl cellulose (CMC) sodium solution in purified water. Homogenize the suspension using a magnetic stirrer for 30 minutes before administration.
-
Self-Nanoemulsifying Drug Delivery System (SNEDDS):
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
A hypothetical optimized SNEDDS formulation could consist of Capryol 90 (oil), Cremophor RH 40 (surfactant), and Transcutol HP (co-surfactant) in a ratio of 20:50:30 (w/w).
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant and mix until a clear and homogenous solution is obtained.
-
-
Solid Lipid Nanoparticles (SLNs):
-
Use a hot homogenization and ultrasonication method.
-
Select a solid lipid (e.g., Compritol® 888 ATO) and a surfactant (e.g., Poloxamer 188).
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse this compound in the molten lipid.
-
Disperse the hot lipid phase in a hot aqueous surfactant solution under high-speed homogenization.
-
Subject the resulting pre-emulsion to ultrasonication to reduce the particle size.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Animal Study Protocol (Rat Model)
-
Animals: Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet chow and water.
-
Dosing: Fast the rats overnight (12 hours) before oral administration, with free access to water. Administer the this compound formulations via oral gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or via a jugular vein cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Separate the plasma supernatant and store it at -80°C until analysis.
Bioanalytical Method for 5-HMT in Rat Plasma (LC-MS/MS)
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of 5-HMT).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for 5-HMT and the internal standard.
-
Visualizations
Caption: Experimental workflow for evaluating the bioavailability of this compound formulations.
References
- 1. Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Fesoterodine L-mandelate-induced side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fesoterodine L-mandelate in animal models. The information provided is intended to help mitigate common side effects and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: The most frequently reported side effects are related to the drug's antimuscarinic activity and include dry mouth (reduced salivation), constipation, increased heart rate, and mydriasis (dilation of the pupils). At higher doses, central nervous system stimulation and reproductive toxicity have also been observed in mice.
Q2: Are there any strategies to reduce the antimuscarinic side effects of fesoterodine in our animal models?
A2: Currently, the most promising strategy explored in animal models is combination therapy. The co-administration of fesoterodine's active metabolite, 5-hydroxymethyl tolterodine (5-HMT), with a β3-adrenoceptor agonist like mirabegron has shown potential. This combination may allow for a lower, and therefore better-tolerated, dose of fesoterodine to achieve the desired therapeutic effect on the bladder. While not yet tested specifically for fesoterodine, novel drug delivery systems, such as liposomal or nanoparticle formulations, have been shown to reduce systemic side effects of other antimuscarinic drugs and could be a viable strategy to investigate.[1][2]
Q3: Can co-administration of mirabegron with fesoterodine be expected to reduce specific side effects?
A3: A study in a rat model of pelvic congestion demonstrated that the combination of 5-HMT (the active metabolite of fesoterodine) and mirabegron had a synergistic effect on increasing bladder capacity.[1][3] This suggests that a lower dose of fesoterodine could be used in combination with mirabegron to achieve the same therapeutic efficacy, thereby potentially reducing dose-dependent side effects. However, the study did not specifically measure the reduction of side effects and concluded that the combination is "unlikely to significantly increase overall side effects".[1] Further research is needed to quantify the reduction of specific side effects in animal models.
Q4: What is the mechanism of action of this compound?
A4: Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). 5-HMT is a competitive antagonist of muscarinic receptors. Its therapeutic effect in overactive bladder is due to the blockade of muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. Its side effects also stem from the blockade of muscarinic receptors in other tissues.
Troubleshooting Guides
Issue 1: Excessive Dry Mouth and Reduced Salivation in Rodent Models
Symptoms: Animals may exhibit excessive grooming, oral irritation, or difficulty consuming dry food.
Troubleshooting Steps:
-
Dose Adjustment: The most straightforward approach is to reduce the dose of fesoterodine to the minimum effective level.
-
Combination Therapy: Consider co-administering a β3-adrenoceptor agonist like mirabegron. The synergistic effect on bladder function may allow for a reduction in the fesoterodine dose required for efficacy, thereby lessening the anticholinergic effect on salivary glands.[1][3]
-
Hydration Support: Ensure animals have easy access to water. Providing moist food or a gel-based water source can also help mitigate dehydration.
-
Novel Drug Delivery Systems (Exploratory): For advanced studies, consider formulating fesoterodine in a targeted drug delivery system, such as liposomes or nanoparticles. While not yet documented for fesoterodine, this approach has been used for other antimuscarinics to concentrate the drug at the bladder and reduce systemic exposure.[2]
Issue 2: Constipation and Reduced Gastrointestinal Motility in Rodent Models
Symptoms: Reduced fecal output, hard and dry pellets, or signs of abdominal discomfort.
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of fesoterodine to the lowest effective dose.
-
Dietary Modification: Provide a diet with higher fiber and moisture content.
-
Combination Therapy: As with dry mouth, co-administration with mirabegron could potentially allow for a lower dose of fesoterodine.[1]
-
Prokinetic Agents (with caution): The use of prokinetic agents should be approached with caution as they may interfere with the primary study endpoints. If necessary, a pilot study to evaluate potential interactions is recommended.
Issue 3: Cardiovascular Side Effects (e.g., Tachycardia) in Canine Models
Symptoms: Increased heart rate observed during monitoring.
Troubleshooting Steps:
-
Dose and Route of Administration Review: High intravenous doses of fesoterodine have been associated with QT interval prolongation in dogs. Oral administration has not shown this effect. Ensure the dose and route are appropriate for the study objectives.
-
Cardiovascular Co-medications (with caution): The use of cardiovascular-modulating agents is generally not recommended as it can confound study results. If tachycardia is a limiting factor, a re-evaluation of the fesoterodine dose is the primary course of action.
-
Thorough Monitoring: Implement continuous or frequent ECG monitoring to carefully track cardiovascular parameters and ensure animal welfare.
Data Presentation
Table 1: Effects of 5-Hydroxymethyl Tolterodine (5-HMT) and Mirabegron Combination on Bladder Capacity in a Rat Model of Pelvic Congestion
| Treatment Group | Dose (Intravenous) | Mean Increase in Bladder Capacity (mL) |
| 5-HMT (Fesoterodine metabolite) | 0.01 mg/kg | 0.07 |
| Mirabegron | 0.1 mg/kg | 0.07 |
| 5-HMT + Mirabegron | 0.01 mg/kg + 0.1 mg/kg | 0.37 |
Data synthesized from Sugaya et al. (2020). The study demonstrated a greater than additive (synergistic) effect on bladder capacity with the combination therapy.[1][3]
Experimental Protocols
Protocol 1: Assessment of Fesoterodine-Induced Hyposalivation in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimation: House animals in standard conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the desired doses and time points.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally).
-
Saliva Collection:
-
Carefully place a pre-weighed cotton ball into the rat's oral cavity for a fixed period (e.g., 15 minutes).
-
To stimulate salivation, a subcutaneous injection of pilocarpine (e.g., 2 mg/kg) can be administered 5 minutes after placing the cotton ball.
-
-
Quantification:
-
Remove the cotton ball and immediately weigh it.
-
The difference in weight represents the amount of saliva secreted.
-
-
Data Analysis: Compare the saliva production between the fesoterodine-treated groups and the control group. A reduction in saliva weight in the treated groups indicates hyposalivation.
Protocol 2: In Vivo Cystometry in Anesthetized Female Rats
-
Animal Model: Female Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize the rat with urethane (1.2 g/kg, subcutaneous).
-
Surgical Preparation:
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
-
Cystometry Setup:
-
Place the rat in a restraining cage that allows for urine collection.
-
Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and a syringe pump.
-
-
Drug Administration: Administer this compound or vehicle intravenously or via the desired route.
-
Data Acquisition:
-
Infuse saline into the bladder at a constant rate (e.g., 0.05 mL/min).
-
Continuously record intravesical pressure.
-
Measure voided volume.
-
-
Parameters Measured: Bladder capacity, micturition pressure, threshold pressure, and intercontraction interval.
-
Data Analysis: Analyze the changes in cystometric parameters following drug administration compared to baseline.
Mandatory Visualizations
Signaling Pathway
Caption: Fesoterodine's metabolic activation and mechanism of action.
Experimental Workflow
Caption: General workflow for evaluating fesoterodine's efficacy and side effects.
Logical Relationship
Caption: Relationship between fesoterodine dose, side effects, and mitigation strategies.
References
- 1. Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selective Mechanism of Fesoterodine L-mandelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fesoterodine L-mandelate, a prominent therapeutic agent for overactive bladder (OAB), exerts its effects through a selective mechanism of action, primarily mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This guide provides a comprehensive comparison of fesoterodine's selectivity with other leading antimuscarinic agents, supported by experimental data and detailed methodologies.
Fesoterodine is a competitive muscarinic receptor antagonist.[1] Following oral administration, it is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-HMT.[1] This conversion is a key differentiator from its predecessor, tolterodine, which relies on the polymorphic cytochrome P450 2D6 pathway.[2][3] The antimuscarinic activity of fesoterodine is entirely attributable to 5-HMT, which acts as a potent and competitive antagonist at muscarinic receptors, leading to the inhibition of bladder smooth muscle contractions.[1][4]
Comparative Muscarinic Receptor Binding Affinities
The therapeutic efficacy and side-effect profile of antimuscarinic drugs are closely linked to their binding affinities for the five muscarinic receptor subtypes (M1-M5). The M2 and M3 subtypes are the most abundant in the human detrusor muscle and are the primary targets for OAB therapy.[2]
The following table summarizes the in vitro binding affinities (Ki in nM) of 5-HMT and other commonly prescribed antimuscarinics for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M3/M2 Selectivity Ratio |
| 5-HMT (active metabolite of Fesoterodine) | 12.9 | 19.5 | 17.0 | 15.8 | 12.3 | 0.87 |
| Tolterodine | 6.4 | 6.7 | 6.4 | - | - | 0.96 |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | 49.75 |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | 0.07 |
Data compiled from multiple sources. Note that experimental conditions can lead to variations in reported values.
As the data indicates, 5-HMT and tolterodine are relatively non-selective across the M2 and M3 receptor subtypes.[2][5] In contrast, darifenacin exhibits high selectivity for the M3 receptor, while solifenacin shows moderate M3 selectivity.[3][6] The clinical implications of this subtype selectivity are a subject of ongoing research, with arguments for both selective and non-selective approaches in managing OAB symptoms.
Tissue Selectivity: Bladder vs. Salivary Gland
A crucial aspect of the validation of fesoterodine's selective mechanism of action is its preferential binding to muscarinic receptors in the bladder over other tissues, such as the salivary glands. This tissue selectivity is believed to contribute to a more favorable side-effect profile, particularly a lower incidence of dry mouth compared to some other antimuscarinics.
Studies have demonstrated that fesoterodine and its active metabolite, 5-HMT, exhibit significantly greater affinity for muscarinic receptors in the human bladder (detrusor and mucosa) compared to the parotid gland.[7][8] This bladder selectivity for fesoterodine and 5-HMT was found to be greater than that of tolterodine.[7][8]
| Compound | Bladder Detrusor (Ki, nM) | Parotid Gland (Ki, nM) | Bladder/Parotid Selectivity Ratio |
| Fesoterodine | 2.3 | 47.2 | 20.5 |
| 5-HMT | 4.4 | 10.1 | 2.3 |
| Tolterodine | 5.2 | 8.3 | 1.6 |
Data represents a summary of findings from radioligand binding assays on human tissue homogenates.[9]
Experimental Protocols
The validation of fesoterodine's selective mechanism of action relies on robust experimental methodologies. The following provides a detailed overview of the key experimental protocol used to determine muscarinic receptor binding affinities.
Radioligand Displacement Binding Assay
This assay is a standard method to determine the affinity of a drug for a specific receptor.[10]
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 5-HMT) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: Fesoterodine, 5-HMT, tolterodine, darifenacin, solifenacin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of fesoterodine and the experimental workflow.
Conclusion
The selective mechanism of action of this compound is validated by extensive experimental data. Its active metabolite, 5-HMT, is a potent, non-subtype-selective muscarinic antagonist that demonstrates a clinically significant preference for the bladder over the salivary glands. This tissue selectivity, coupled with a metabolic pathway independent of the polymorphic CYP2D6 enzyme system, contributes to its established efficacy and tolerability profile in the treatment of overactive bladder. The comparative data presented in this guide provides researchers and drug development professionals with a clear, data-driven understanding of fesoterodine's pharmacological profile in relation to other available antimuscarinic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain distribution and muscarinic receptor occupancy of an active metabolite of fesoterodine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ics.org [ics.org]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
A Comparative Guide to the Enantiomeric Separation and Pharmacological Activity of Fesoterodine L-mandelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomeric separation and pharmacological activity of fesoterodine L-mandelate. Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1][2] It is administered as the R-enantiomer.[3][4] This document summarizes key experimental data, details relevant protocols, and visualizes important pathways and workflows to support research and development in this area.
Enantiomeric Separation of Fesoterodine
The separation of fesoterodine enantiomers is crucial for ensuring the stereochemical purity of the active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a commonly employed and effective method.
Experimental Data: Chiral HPLC Separation
| Parameter | Value | Reference |
| Chromatographic Column | Chiralpak IC-3 | [5][6] |
| Mobile Phase | n-hexane:isopropyl alcohol:diethyl amine (950:50:1 v/v/v) | [5][6] |
| Flow Rate | 1.0 mL/min | [5][6] |
| Retention Time (R)-Fesoterodine | ~10.3 min | [5] |
| Retention Time (S)-Fesoterodine | ~11.8 min | [5] |
| Resolution (Rs) | > 3.0 | [5][6] |
| Limit of Detection (S)-enantiomer | 0.509 µg/mL | [6] |
| Limit of Quantification (S)-enantiomer | 1.316 µg/mL | [6] |
Experimental Protocol: Chiral HPLC Method
This protocol is based on a validated stability-indicating HPLC method for the enantiomeric separation of fesoterodine fumarate.[5][6]
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak IC-3, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol, and diethyl amine in the ratio of 950:50:1 (v/v/v). The addition of diethyl amine is crucial for improving chromatographic efficiency and resolution between the enantiomers.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Sample Preparation:
-
Prepare a solution of fesoterodine fumarate in the mobile phase. For quantitative determination of the (S)-enantiomer, a solution containing 1 mg/mL of fesoterodine fumarate and 0.01 mg/mL of the (S)-isomer can be used for method development.[5]
4. Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram and determine the retention times and peak areas for the (R)- and (S)-enantiomers.
-
The resolution between the two enantiomer peaks should be greater than 3.0 for effective separation.[5][6]
Experimental Workflow: Enantiomeric Separation
Pharmacological Activity of Fesoterodine Enantiomers
Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[7] The antimuscarinic activity of fesoterodine is primarily attributed to 5-HMT.[7] Fesoterodine itself is the (R)-enantiomer.
Muscarinic Receptor Binding
Fesoterodine and its active metabolite, 5-HMT, are competitive antagonists of muscarinic receptors.[8] They exhibit high affinity for muscarinic receptors in the human bladder.[9]
Binding Affinity (Ki) of Fesoterodine and 5-HMT at Human Muscarinic Receptors
| Compound | Bladder Detrusor Ki (nM) | Bladder Mucosa Ki (nM) | Parotid Gland Ki (nM) | Reference |
| Fesoterodine | 1.8 ± 0.3 | 4.9 ± 0.8 | 37.0 ± 6.2 | [9] |
| 5-HMT | 1.1 ± 0.2 | 2.5 ± 0.4 | 11.7 ± 1.9 | [9] |
These data indicate that both fesoterodine and its active metabolite 5-HMT have a greater affinity for muscarinic receptors in the bladder compared to the parotid gland, suggesting a degree of bladder selectivity.[9]
Stereoselective Activity
While fesoterodine is developed as the (R)-enantiomer, the pharmacological activity of the (S)-enantiomer is not as well-documented in recent literature. However, historical patent data for the structurally related compound tolterodine provides insight into the potential stereoselectivity.
According to a 2019 review, the original patent for tolterodine reported that the (+)-(R)-enantiomer was 100 times more active as an anticholinergic agent than the (-)-(S)-enantiomer .[3] This suggests that the pharmacological activity of this class of compounds resides primarily in the (R)-enantiomer.
It is important to note, however, that the same review highlights that the superiority of the (R)-enantiomer for treating OAB has not been definitively re-confirmed in subsequent studies, and for other biological activities, the (S)-enantiomer has sometimes shown equal or greater activity.[3]
Signaling Pathway of Fesoterodine's Active Metabolite (5-HMT)
The therapeutic effect of fesoterodine is mediated by the antagonistic action of its active metabolite, 5-HMT, on muscarinic receptors in the bladder detrusor muscle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tolterodine - Wikipedia [en.wikipedia.org]
- 3. On the Absolute Stereochemistry of Tolterodine: A Circular Dichroism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Fesoterodine Metabolites in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fesoterodine, a competitive muscarinic receptor antagonist, is a prodrug rapidly and extensively hydrolyzed by nonspecific esterases to its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This active metabolite is responsible for the antimuscarinic activity of the drug, which is used to treat overactive bladder. The metabolism of 5-HMT proceeds further via two major pathways involving cytochrome P450 enzymes, CYP2D6 and CYP3A4, leading to the formation of inactive metabolites.
This guide, therefore, focuses on the metabolic pathways of fesoterodine and provides a framework for considering potential cross-reactivity in the absence of direct experimental data.
Fesoterodine Metabolism
Fesoterodine undergoes a rapid and complete conversion to 5-HMT. This active metabolite is then further metabolized to a carboxy metabolite, a carboxy-N-desisopropyl metabolite, and an N-desisopropyl metabolite. The formation of these inactive metabolites is mediated by CYP2D6 and CYP3A4.
Diagram: Metabolic Pathway of Fesoterodine
Caption: Metabolic conversion of fesoterodine to its active and inactive metabolites.
Immunoassay Cross-Reactivity: A General Overview
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, leading to a false-positive result or inaccurate quantification. The degree of cross-reactivity depends on the structural similarity between the cross-reacting substance and the target analyte.
Diagram: Immunoassay Principle and Cross-Reactivity
Caption: Specific antibody-analyte binding versus cross-reactivity with a similar molecule.
Comparison with Alternatives
Tolterodine, a structurally similar antimuscarinic agent, is also metabolized to 5-HMT. Therefore, immunoassays designed to detect tolterodine would likely exhibit high cross-reactivity with 5-HMT derived from fesoterodine. Similarly, cross-reactivity studies for tolterodine metabolites, if available, could provide some insight into the potential behavior of fesoterodine metabolites in immunoassays. Another drug in the same class, oxybutynin, has a different chemical structure, and its metabolites would be less likely to cross-react with antibodies raised against fesoterodine or its metabolites. However, without specific experimental data, these remain theoretical considerations.
Data Presentation
Due to the absence of publicly available experimental data, a quantitative comparison of the cross-reactivity of fesoterodine metabolites is not possible at this time. Researchers are encouraged to perform in-house validation studies to determine the cross-reactivity of fesoterodine and its metabolites in their specific immunoassay systems.
Experimental Protocols
Detailed experimental protocols for assessing the cross-reactivity of fesoterodine metabolites in specific immunoassays are not available in the reviewed literature. A general approach to determining immunoassay cross-reactivity is outlined below.
General Workflow for Assessing Immunoassay Cross-Reactivity
Caption: A generalized workflow for determining the cross-reactivity of metabolites in a competitive immunoassay.
Key Steps in the Protocol:
-
Analyte and Metabolite Preparation: Obtain certified reference standards of fesoterodine, 5-HMT, and other relevant metabolites. Prepare stock solutions and a series of dilutions in the appropriate assay buffer.
-
Immunoassay Procedure: Follow the manufacturer's protocol for the specific immunoassay being used (e.g., ELISA, RIA). This typically involves incubating the antibody with the standard or metabolite, adding a labeled tracer, and then detecting the signal.
-
Data Analysis: Generate a standard curve for the target analyte. For each metabolite, determine the concentration that causes 50% inhibition of the signal (IC50).
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Metabolite) x 100
Conclusion
While the metabolic fate of fesoterodine is well-documented, there is a clear gap in the scientific literature regarding the cross-reactivity of its metabolites in immunoassays. The structural similarity of 5-HMT to tolterodine suggests a high potential for cross-reactivity in immunoassays designed for either compound. However, without empirical data, it is impossible to provide a definitive comparison. The information and diagrams provided in this guide offer a foundational understanding of the key concepts and a methodological framework for researchers to conduct their own investigations into the immunoassay cross-reactivity of fesoterodine and its metabolites. Such studies are essential for the accurate interpretation of data in preclinical and clinical research.
Comparative Safety Profiles of Fesoterodine and Other Antimuscarinic Drugs for Overactive Bladder
A comprehensive guide for researchers and drug development professionals on the relative safety and tolerability of commonly prescribed antimuscarinic agents for the treatment of overactive bladder (OAB).
This guide provides an objective comparison of the safety profiles of fesoterodine and other leading antimuscarinic drugs, including tolterodine, oxybutynin, solifenacin, and darifenacin. The information presented is supported by data from pivotal clinical trials and meta-analyses, with a focus on quantitative adverse event rates, discontinuation rates, and the pharmacological basis for these effects. Detailed experimental protocols are provided to aid in the critical evaluation of the cited evidence.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common adverse events and discontinuation rates associated with fesoterodine and other antimuscarinic drugs, based on data from placebo-controlled and comparative clinical trials.
Table 1: Incidence of Common Adverse Events (%) in Adults with Overactive Bladder
| Adverse Event | Fesoterodine 4 mg | Fesoterodine 8 mg | Tolterodine ER 4 mg | Oxybutynin IR | Solifenacin 5 mg | Darifenacin 7.5 mg | Placebo |
| Dry Mouth | 19 | 35 | 16 | 28.1 | 10.9 | 20 | 7 |
| Constipation | 4 | 6 | 4 | 6.9 | 5.4 | 15 | 2 |
| Urinary Tract Infection | >2 | >2 | - | - | - | - | >2 |
| Dry Eyes | >2 | >2 | - | - | - | - | - |
| Dizziness | - | >2 | - | - | - | - | - |
| Blurred Vision | - | - | - | - | 4.3 | - | 1.8 |
| Headache | - | - | - | - | - | >2 | - |
Table 2: Discontinuation Rates Due to Adverse Events (%)
| Drug | Discontinuation Rate | Placebo |
| Fesoterodine 8 mg | 6 | 2 |
| Tolterodine ER 4 mg | 4 | 2 |
| Solifenacin 5 mg | 0 | - |
| Darifenacin | Low | - |
Note: Discontinuation rates can vary significantly between studies.
Experimental Protocols of Key Clinical Trials
The safety and efficacy data presented in this guide are derived from rigorously designed clinical trials. Below are summaries of the typical methodologies employed in these studies.
Pivotal Fesoterodine Clinical Trials (e.g., SOFIA Study)
-
Study Design: These were typically 12-week, randomized, double-blind, placebo-controlled, multicenter trials.[1][2] Some studies included an active comparator, such as tolterodine ER.[3][4][5] Open-label extension studies were often conducted to assess long-term safety and tolerability.[6]
-
Patient Population:
-
Inclusion Criteria: Male and female subjects aged 18 years or older (or ≥65 for elderly-specific studies) with symptoms of OAB for at least 3 months.[4][7] Symptom severity was typically defined by a minimum number of micturitions (e.g., ≥8 per 24 hours) and urge urinary incontinence (UUI) episodes (e.g., ≥1 per 24 hours) recorded in a 3-day bladder diary at baseline.[4][5][7] For studies in vulnerable elderly populations, a score of ≥3 on the Vulnerable Elderly Survey (VES-13) was often required.[7]
-
Exclusion Criteria: Clinically significant bladder outlet obstruction, post-void residual (PVR) urine volume greater than a specified amount (e.g., 200 mL), and contraindications to antimuscarinic drugs such as uncontrolled narrow-angle glaucoma.[7] Patients with a Mini-Mental State Examination (MMSE) score below a certain threshold (e.g., <20) were often excluded from studies in the elderly.[7]
-
-
Intervention: Patients were randomized to receive a fixed or flexible dose of fesoterodine (e.g., 4 mg with an option to escalate to 8 mg), an active comparator, or a placebo, typically administered once daily.[1][2][3]
-
Assessment of Adverse Events:
-
Treatment-emergent adverse events (TEAEs) were systematically collected at each study visit through spontaneous reporting by the patient and by direct questioning from the investigator.
-
The severity of AEs (mild, moderate, or severe) and their relationship to the study drug were assessed by the investigator.
-
Specific questionnaires, such as the Treatment Benefit Scale, were used to assess patient perception of treatment tolerability.
-
Vital signs, electrocardiograms (ECGs), and laboratory parameters were monitored throughout the study.
-
Comparative Trials of Other Antimuscarinic Drugs
Similar methodologies were employed in clinical trials for other antimuscarinic agents like tolterodine, oxybutynin, solifenacin, and darifenacin. Key variations often included the specific patient inclusion/exclusion criteria and the primary and secondary endpoints. For example, some trials focused on specific OAB symptoms like warning time in addition to incontinence episodes.[8]
Signaling Pathways and Mechanism of Action
The therapeutic effects and the common side effects of antimuscarinic drugs are directly related to their interaction with muscarinic acetylcholine receptors (mAChRs).
Antimuscarinic drugs exert their therapeutic effect in OAB primarily by blocking M3 muscarinic receptors on the detrusor muscle of the bladder, which leads to muscle relaxation and increased bladder capacity. M2 receptors, which are more numerous in the bladder, also play a role by inhibiting relaxation. However, these drugs are not entirely selective for the bladder. Blockade of M3 receptors in the salivary glands leads to the most common side effect, dry mouth. Similarly, interaction with M1 receptors in the central nervous system can potentially lead to cognitive side effects, a particular concern in elderly patients. The varying selectivity of different antimuscarinic drugs for these receptor subtypes contributes to their different safety profiles.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial designed to compare the safety and efficacy of different antimuscarinic drugs for the treatment of overactive bladder.
Conclusion
Fesoterodine demonstrates a safety and tolerability profile that is generally comparable to other modern antimuscarinic agents used for the treatment of overactive bladder.[9] The most frequently reported adverse events are dry mouth and constipation, which are dose-dependent and consistent with the antimuscarinic class effect.[9] Head-to-head trials have suggested that fesoterodine 8 mg is superior in efficacy to tolterodine ER 4 mg, with a manageable tolerability profile.[3][4][5] The flexible dosing of fesoterodine (4 mg and 8 mg) allows for individualized treatment to optimize the balance between efficacy and tolerability for each patient.[1][2] As with all antimuscarinics, careful consideration of the potential for side effects is crucial, particularly in elderly and vulnerable populations. The choice of a specific antimuscarinic agent should be guided by a thorough assessment of the patient's clinical profile, comorbidities, and a comprehensive discussion of the potential benefits and risks.
References
- 1. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 2. ics.org [ics.org]
- 3. Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of fesoterodine compared with extended-release tolterodine in men and women with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of fesoterodine versus tolterodine in older and younger subjects with overactive bladder: a post hoc, pooled analysis from two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term safety, tolerability and efficacy of flexible-dose fesoterodine in elderly patients with overactive bladder: open-label extension of the SOFIA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Validating the efficacy of Fesoterodine L-mandelate in spinal cord injury models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fesoterodine L-mandelate's performance against other treatments for neurogenic detrusor overactivity (NDO) in individuals with spinal cord injury (SCI). The following sections present supporting experimental data from clinical studies, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
Fesoterodine, an antimuscarinic agent, has demonstrated significant efficacy in improving lower urinary tract function and quality of life in patients with chronic SCI.[1][2][3] Clinical trials have shown its ability to increase bladder capacity, reduce bladder pressure, and decrease the frequency of autonomic dysreflexia, a potentially life-threatening condition common in SCI patients.[1][2][3]
Comparative Efficacy of Fesoterodine
Fesoterodine is a prominent first-line treatment for NDO.[2] Its efficacy is often compared with other antimuscarinic drugs and alternative therapies.
Fesoterodine vs. Other Antimuscarinics
Antimuscarinic agents like oxybutynin, tolterodine, and solifenacin are commonly prescribed for NDO in SCI patients.[4] While direct head-to-head trials in the SCI population are limited, studies in overactive bladder (OAB) provide some insights. For instance, fesoterodine 8 mg has shown superior efficacy over tolterodine extended-release 4 mg in reducing urinary urgency incontinence episodes.[5][6] When compared to oxybutynin, user reviews indicate varied responses, with oxybutynin having a slightly higher positive effect rating.[7] In a comparison with solifenacin, both drugs showed similar efficacy based on OAB symptom scores, though fesoterodine had a higher rate of discontinuation due to side effects in one study.[8]
Fesoterodine vs. Mirabegron
Mirabegron, a β3-adrenoceptor agonist, offers an alternative mechanism of action for treating NDO.[4] It has shown comparable efficacy to antimuscarinics in OAB with a lower incidence of side effects like dry mouth and constipation.[4] Combination therapy of mirabegron with antimuscarinics has been shown to further improve urodynamic parameters in SCI patients.[4]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical studies investigating the efficacy of Fesoterodine and its alternatives in the context of spinal cord injury and neurogenic bladder dysfunction.
Table 1: Efficacy of Fesoterodine in Spinal Cord Injury Patients
| Parameter | Baseline (Mean/Median) | Post-treatment (Mean/Median) | p-value | Source |
| Cystometric Capacity (mL) | 205 | 475 | 0.002 | [1][2][3] |
| Maximum Detrusor Pressure (cm H₂O) | 44 | 12 | 0.009 | [1][2][3] |
| Autonomic Dysreflexia Events (Severity, mmHg) | 59 | 36 | 0.05 | [1][2][3] |
| Autonomic Dysreflexia Events (Frequency) | 14 | 3 | 0.004 | [1][2][3] |
| Urinary Incontinence-related QoL | 68 | 82 | 0.02 | [1][2][3] |
| Maximum Cystometric Capacity (mL) | 246.1 | 326.0 | <0.001 | [9] |
| Bladder Compliance (mL/cm H₂O) | 22.2 (increase) | <0.001 | [9] | |
| Maximum Detrusor Pressure (cm H₂O) | 15.1 (decrease) | <0.001 | [9] |
Table 2: Comparative Efficacy of Other Treatments in Neurogenic Bladder
| Treatment | Parameter | Baseline (Mean) | Post-treatment (Mean) | Change | Source |
| Oxybutynin (Transdermal) | Maximum Cystometric Capacity (mL) | 247 | 395 | +148 | [10] |
| Maximum Detrusor Pressure (cm H₂O) | 61.2 | 37.8 | -23.4 | [10] | |
| Trospium Chloride | Maximum Cystometric Capacity (mL) | +138 | [10] | ||
| Maximum Detrusor Pressure (cm H₂O) | -37.8 | [10] | |||
| Mirabegron (add-on to antimuscarinics) | Cystometric Capacity (mL) | 362 | 424 | +62 | |
| Bladder Compliance (mL/cm H₂O) | 12 | 18 | +6 | ||
| Maximal Detrusor Pressure (cm H₂O) | 31 | 27 | -4 |
Experimental Protocols
The data presented is primarily from prospective, open-label, exploratory, pre-post clinical studies.
Fesoterodine Efficacy Study Protocol
A representative study protocol for evaluating fesoterodine in SCI patients with NDO and autonomic dysreflexia is as follows:[11][12]
-
Patient Population: Adults with chronic spinal cord injury (at or above the sixth thoracic spinal segment) with a history of NDO and autonomic dysreflexia.
-
Study Design: A phase IIa, open-label, exploratory, pre-post study.[1][2]
-
Treatment: Fesoterodine administered for a 12-week period, with dose adjustments (e.g., 4 mg to 8 mg) based on patient satisfaction and response.[9]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Changes in urodynamic parameters: cystometric capacity, maximum detrusor pressure, and bladder compliance.[9][13]
-
Improvement in urinary incontinence-related quality of life, often measured using standardized questionnaires like the SF-Qualiveen.[13]
-
Monitoring of cognitive and bowel function to assess side effects.[1][2]
-
-
Assessments: Urodynamic studies, 24-hour ambulatory blood pressure monitoring, and quality of life questionnaires are performed at baseline and at the end of the treatment period.
Visualizations
Signaling Pathway of Antimuscarinics in Bladder Control
Caption: Antimuscarinics like Fesoterodine block acetylcholine, leading to detrusor muscle relaxation.
Experimental Workflow for Fesoterodine Clinical Trial
Caption: Workflow of a clinical trial evaluating Fesoterodine efficacy in spinal cord injury patients.
References
- 1. Fesoterodine Ameliorates Autonomic Dysreflexia While Improving Lower Urinary Tract Function and Urinary Incontinence-Related Quality of Life in Individuals With Spinal Cord Injury: A Prospective Phase IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Efficacy of Mirabegron Add-On Therapy to Antimuscarinic Agents in Patients With Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for a phase II, open-label exploratory study investigating the efficacy of fesoterodine for treatment of adult patients with spinal cord injury suffering from neurogenic detrusor overactivity for amelioration of autonomic dysreflexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of fesoterodine and tolterodine in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Urodynamic efficacy of fesoterodine for the treatment of neurogenic detrusor overactivity and/or low compliance bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overactive Bladder: Pharmacologic Treatments in the Neurogenic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for a phase II, open-label exploratory study investigating the efficacy of fesoterodine for treatment of adult patients with spinal cord injury suffering from neurogenic detrusor overactivity for amelioration of autonomic dysreflexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. Efficacy of fesoterodine fumarate (8 mg) in neurogenic detrusor overactivity due to spinal cord lesion or multiple sclerosis: A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Muscarinic Receptor Affinities: Fesoterodine's Active Metabolite Versus Darifenacin
In the landscape of pharmacotherapy for overactive bladder (OAB), the choice between antimuscarinic agents often hinges on their selectivity for the various muscarinic acetylcholine receptor subtypes. This guide provides a comparative analysis of the in vitro binding affinities of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of fesoterodine L-mandelate, and darifenacin. The data presented herein, derived from radioligand binding assays, offers researchers and drug development professionals a quantitative basis for understanding the distinct pharmacological profiles of these two prominent OAB treatments.
Fesoterodine, a prodrug, is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-HMT. In contrast, darifenacin is a potent and selective antagonist of the M3 muscarinic receptor. The differential binding to the five muscarinic receptor subtypes (M1-M5) is thought to influence the efficacy and side-effect profiles of these drugs, particularly concerning central nervous system and cardiovascular effects.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (expressed as pKi and Ki values) of 5-hydroxymethyl tolterodine (5-HMT) and darifenacin for the human M1 through M5 muscarinic receptor subtypes. Higher pKi values and lower Ki values indicate stronger binding affinity.
| Compound | Receptor Subtype | pKi | Ki (nM) | M3 Selectivity Ratio (vs. M2) |
| 5-Hydroxymethyl Tolterodine (5-HMT) | M1 | 8.7 | 2.00 | |
| M2 | 8.8 | 1.58 | ||
| M3 | 8.2 | 6.31 | 0.25 | |
| M4 | 9.0 | 1.00 | ||
| M5 | 8.3 | 5.01 | ||
| Darifenacin | M1 | 8.2 | 6.31 | |
| M2 | 7.4 | 39.81 | ||
| M3 | 9.1 | 0.79 | ~50x | |
| M4 | 7.3 | 50.12 | ||
| M5 | 8.0 | 10.00 |
Note: Data for 5-HMT (as SPM 7605) and darifenacin are compiled from studies utilizing Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptors.[1] Ki values are calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9). The M3 selectivity for darifenacin is noted to be up to 59-fold compared to other subtypes in some studies.[2][3][4]
Experimental Protocols
The binding affinity data presented were primarily generated using competitive radioligand binding assays. Below is a detailed methodology representative of these experiments.
Objective: To determine the binding affinities (Ki) of test compounds (5-HMT and darifenacin) for human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: Chinese hamster ovary (CHO-K1) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB), non-selective muscarinic antagonists.
-
Test Compounds: 5-hydroxymethyl tolterodine and darifenacin hydrobromide.
-
Non-specific Binding Agent: Atropine (1 µM).
-
Buffer: HEPES buffer (20 mM, pH 7.4) or 50 mM sodium phosphate buffer.
-
Instrumentation: Liquid scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested and homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Competitive Binding Assay: The cell membrane preparations are incubated with a fixed concentration of the radioligand (e.g., 0.1-0.4 nM [³H]NMS) and varying concentrations of the unlabeled test compound (e.g., 12 different concentrations from 10⁻¹² M to 10⁻⁴ M).
-
Incubation: The mixture is incubated for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 22°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the binding affinity assay and the signaling pathway of the M3 receptor, a key target in OAB treatment.
References
- 1. ics.org [ics.org]
- 2. ics.org [ics.org]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bladder Selectivity: Fesoterodine L-mandelate vs. Oxybutynin
An objective guide for researchers and drug development professionals on the pharmacological distinctions and bladder selectivity of two prominent treatments for overactive bladder.
Overactive bladder (OAB) is a condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. The primary pharmacological treatment involves antimuscarinic agents, which work by antagonizing muscarinic acetylcholine receptors in the bladder's detrusor muscle. However, the clinical utility of these agents is often limited by systemic side effects, such as dry mouth, constipation, and blurred vision, which arise from the blockade of muscarinic receptors in other tissues. Bladder selectivity is, therefore, a critical attribute for an OAB medication, promising a more favorable balance between efficacy and tolerability.
This guide provides a detailed comparison of the bladder selectivity of fesoterodine L-mandelate and oxybutynin, supported by experimental data. Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyltolterodine (5-HMT), which is responsible for its antimuscarinic activity.[1][2] Oxybutynin acts directly and is also metabolized to an active compound, N-desethyloxybutynin (N-DEO), which contributes to both its therapeutic effects and side effects.[3][4]
Mechanism of Action in the Bladder
Both 5-HMT (the active metabolite of fesoterodine) and oxybutynin exert their effects by competitively blocking muscarinic receptors, primarily the M2 and M3 subtypes, on the detrusor smooth muscle.[5] The M3 receptor is considered the key mediator of involuntary bladder contractions responsible for OAB symptoms.[6] By inhibiting the action of acetylcholine at these receptors, the drugs reduce detrusor muscle pressure, increase bladder capacity, and decrease the urgency and frequency of urination.[1][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ics.org [ics.org]
- 3. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. Fesoterodine for the treatment of overactive bladder: pharmacological bases and clinical results - Kuzmin - Urology reports (St. - Petersburg) [journals.eco-vector.com]
- 6. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
